Nonanoic-D17 acid
Description
Propriétés
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecadeuteriononanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUKVWPVBMHYJY-OISRNESJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Physicochemical Properties of Nonanoic-D17 Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the fundamental physicochemical properties of Nonanoic-D17 acid, a deuterated analog of nonanoic acid. The substitution of hydrogen with deuterium atoms offers a valuable tool for various research applications, including metabolic studies, lipidomics, and as an internal standard in mass spectrometry-based analyses.
Core Molecular Data
The key to understanding the utility of this compound lies in its precise molecular characteristics. The incorporation of 17 deuterium atoms significantly alters its mass without substantially changing its chemical properties.
| Property | Value | Source |
| Molecular Formula | C₉HD₁₇O₂ | [1][2] |
| Molecular Weight | 175.34 g/mol | [1][2][3][4] |
| CAS Number | 130348-94-6 | [1][3][4] |
This compound is a saturated fatty acid where 17 of the hydrogen atoms have been replaced by their stable isotope, deuterium.[3] This isotopic labeling makes it readily distinguishable from its naturally occurring counterpart in analytical experiments.
Isotopic Composition and Mass
The molecular weight of a compound is determined by the sum of the atomic masses of its constituent atoms. In the case of this compound, the calculation is as follows:
-
Carbon (C): 9 atoms
-
Hydrogen (H): 1 atom
-
Deuterium (D): 17 atoms
-
Oxygen (O): 2 atoms
Deuterium, an isotope of hydrogen, contains one proton and one neutron, giving it an atomic mass of approximately 2.014 atomic mass units (amu).[5][6][7] This is roughly double the mass of protium (the most common hydrogen isotope), which has only a single proton.[5]
Applications in Research
The significant mass difference between this compound and endogenous nonanoic acid allows it to serve as an excellent internal standard for quantitative analysis.[8] In techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the deuterated standard can be spiked into a sample. Since it co-elutes with the unlabeled analyte but is detected at a different mass-to-charge ratio, it enables precise quantification of the target molecule.
Furthermore, its use as an isotopic tracer is invaluable in metabolic studies to track the absorption, distribution, metabolism, and excretion (ADME) of fatty acids within biological systems.[9]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for utilizing this compound as an internal standard in a quantitative mass spectrometry experiment.
References
- 1. chemscene.com [chemscene.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Nonanoic acid (Dââ, 98%)- Cambridge Isotope Laboratories, DLM-9501-1 [isotope.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. Deuterium - Wikipedia [en.wikipedia.org]
- 6. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]
- 7. byjus.com [byjus.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. buyisotope.com [buyisotope.com]
An In-depth Technical Guide to the Synthesis and Purification of Deuterated Nonanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of deuterated nonanoic acid, a critical internal standard for mass spectrometry-based quantitative analysis in metabolomics, lipidomics, and drug development. Accurate quantification of nonanoic acid is essential for research into metabolic disorders, gut microbiome activity, and cellular signaling. The use of stable isotope-labeled nonanoic acid, such as the deuterated forms, allows for precise and accurate measurements by correcting for variability during sample preparation and analysis.
Synthesis of Deuterated Nonanoic Acid
The introduction of deuterium into the nonanoic acid molecule can be achieved through several methods, primarily involving hydrogen-deuterium (H/D) exchange reactions or the use of deuterated reagents. The choice of method dictates the level and position of deuterium incorporation.
Perdeuteration via Metal-Catalyzed Hydrothermal H/D Exchange
A robust method for producing fully deuterated nonanoic acid (nonanoic acid-d17) involves a metal-catalyzed hydrothermal H/D exchange. This technique yields a high degree of deuterium incorporation.[1][2]
Experimental Protocol: Synthesis of Nonanoic Acid-d17
This protocol is adapted from a method used for the synthesis of deuterated fatty acids.[1]
Materials:
-
Nonanoic acid (12 g)
-
Platinum on activated carbon (10% Pt)
-
Sodium deuteroxide (NaOD) in D₂O (40% w/w)
-
Deuterium oxide (D₂O)
-
Hydrochloric acid (1 M)
-
Light petroleum
-
Celite
Procedure:
-
A mixture of nonanoic acid, 10% Pt/activated carbon, and 40% w/w NaOD in D₂O is loaded into a pressure reactor.
-
The reactor is degassed with nitrogen, sealed, and heated to 220°C for 3 days with constant stirring.
-
After cooling, the catalyst is removed by filtration through Celite and washed with H₂O.
-
The aqueous filtrate is acidified to pH 2 with 1 M HCl.
-
The crude product is then purified by washing with light petroleum to remove any deuterated octane byproduct, which can form as a result of decarboxylation.
-
The final product, pure nonanoic acid-d17, is obtained after removing the solvent under high vacuum.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 12 g of nonanoic acid | [1] |
| Yield | 10 g (75%) | [1] |
| Isotopic Purity | 98.3% D | [1] |
Selective Deuteration via Acid-Catalyzed H/D Exchange
For the synthesis of selectively deuterated nonanoic acid, such as nonanoic acid-d4, an acid-catalyzed hydrogen-deuterium exchange is a feasible approach. This method targets the α- and β-positions relative to the carboxyl group.[3]
Experimental Protocol: Synthesis of Nonanoic Acid-d4 (General Method)
This is a generalized protocol based on established deuteration methodologies.[3]
Materials:
-
Nonanoic acid
-
Deuterium chloride (DCl) in deuterium oxide (D₂O) (e.g., 35 wt. %)
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, nonanoic acid is combined with a molar excess of DCl in D₂O solution.[3]
-
Reaction: The mixture is heated to reflux for 24-48 hours to facilitate the H/D exchange.[3]
-
Workup: After cooling, the reaction mixture is diluted with dichloromethane. The organic layer is washed sequentially with water and brine.[3]
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed using a rotary evaporator.[3]
-
Purification: The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure nonanoic acid-d4.[3]
Quantitative Data (Hypothetical):
| Parameter | Expected Value |
| Yield | 60-80% |
| Isotopic Purity (d4) | >95% |
| Chemical Purity | >98% |
Purification of Deuterated Nonanoic Acid
Following synthesis, purification is crucial to remove unreacted starting materials, byproducts, and non-deuterated or partially deuterated species.
Liquid-Liquid Extraction
This technique is a primary step in the workup of the synthesis reaction to separate the deuterated nonanoic acid from the aqueous, acid-containing phase.
Column Chromatography
For achieving high purity, silica gel column chromatography is a standard and effective method. A non-polar mobile phase, such as a hexane-ethyl acetate gradient, is typically used to separate the more polar nonanoic acid from less polar impurities.[3]
Characterization and Quality Control
The structure, purity, and isotopic enrichment of the final product must be confirmed using various analytical techniques.
Analytical Methods:
| Technique | Purpose |
| ¹H NMR & ¹³C NMR | To confirm the chemical structure and the positions of deuterium incorporation. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the level of deuterium incorporation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To assess the chemical and isotopic purity. Derivatization to a more volatile ester, such as a pentafluorobenzyl (PFB) ester, is often performed prior to analysis. |
Experimental Protocol: GC-MS Analysis of Nonanoic Acid-d4 PFB Ester (Exemplary)
Materials:
-
Nonanoic acid-d4 sample
-
Pentafluorobenzyl bromide (PFBBr)
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Iso-octane
Procedure:
-
Derivatization: A known amount of the nonanoic acid-d4 sample is dissolved in acetonitrile. An excess of PFBBr and DIPEA are added, and the mixture is heated at 60°C for 30 minutes.
-
The solvent is evaporated under a stream of nitrogen.
-
The derivatized sample is reconstituted in iso-octane for GC-MS analysis.
Visualizing the Workflow
Synthesis of Nonanoic Acid-d17
Caption: Workflow for the synthesis of nonanoic acid-d17.
Purification and Analysis Workflow
Caption: General workflow for purification and analysis.
References
Commercial Sources and Technical Applications of High-Purity Nonanoic-D17 Acid: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial sources of high-purity Nonanoic-D17 acid, a crucial deuterated internal standard for quantitative analysis in metabolomics, lipidomics, and drug development research. This document outlines key specifications from various suppliers, details relevant experimental protocols for its use in mass spectrometry-based analyses, and presents visual workflows to guide researchers in its application.
Commercial Supplier Specifications
This compound (also known as Pelargonic-D17 acid) is a saturated fatty acid with all 17 hydrogens on its acyl chain replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry applications, as it is chemically identical to its endogenous counterpart but mass-shifted, allowing for precise quantification. Several reputable suppliers offer high-purity this compound. The following table summarizes the key quantitative specifications from a selection of these vendors to facilitate comparison.
| Supplier | Product Name | CAS Number | Molecular Formula | Chemical Purity | Isotopic Enrichment (atom % D) |
| Cambridge Isotope Laboratories, Inc. | Nonanoic acid (D17, 98%) | 130348-94-6 | CD3(CD2)7COOH | 98% | Not specified |
| CDN Isotopes | This compound | 130348-94-6 | CD3(CD2)7COOH | Not specified | 98 atom % D[1] |
| MedchemExpress | Nonanoic acid-d17 | 130348-94-6 | C9HD17O2 | 99.44% | Not specified |
| FB Reagents | Nonanoic Acid-d17 | 130348-94-6 | C9HD17O2 | Not specified | 99%[2] |
| ChemScene | Nonanoic acid-d17 | 130348-94-6 | C9HD17O2 | ≥98%[3] | Not specified |
| LGC Standards | This compound | 130348-94-6 | C9D17HO2 | Not specified | Not specified |
Experimental Protocols: Utilization as an Internal Standard
The primary application of this compound is as an internal standard in quantitative mass spectrometry (GC-MS and LC-MS) to correct for variability in sample preparation and instrument response. A known amount of the deuterated standard is spiked into the biological sample at the beginning of the workflow. The ratio of the signal from the endogenous (light) analyte to the deuterated (heavy) internal standard is then used for quantification.
General Protocol for Fatty Acid Analysis using a Deuterated Internal Standard by GC-MS
This protocol outlines the general steps for the quantification of fatty acids in biological samples, such as plasma, tissues, or cells, using a deuterated internal standard like this compound.
1. Sample Preparation and Lipid Extraction:
-
To a known quantity of the biological sample (e.g., 100 µL of plasma or 10 mg of homogenized tissue), add a precise amount of this compound solution in a suitable solvent (e.g., ethanol or methanol).
-
Add a solvent mixture, typically chloroform:methanol (2:1, v/v), to the sample.
-
Vortex vigorously to ensure thorough mixing and precipitation of proteins.
-
Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully collect the lower organic phase, which contains the lipids, and transfer it to a clean tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add a derivatizing agent such as 14% Boron Trifluoride in methanol (BF3-methanol).
-
Seal the tube and heat at 60-100°C for 10-30 minutes to facilitate the conversion of fatty acids to their more volatile methyl esters.
-
Cool the reaction mixture to room temperature.
3. Extraction of FAMEs:
-
Add water and a non-polar solvent like hexane or iso-octane to the reaction tube.
-
Vortex thoroughly to extract the FAMEs into the organic layer.
-
Centrifuge to separate the phases.
-
Transfer the upper organic layer containing the FAMEs to a new tube.
-
Dry the extract with a small amount of anhydrous sodium sulfate.
-
Transfer the final extract to a GC-MS autosampler vial.
4. GC-MS Analysis:
-
Inject the sample into the GC-MS system.
-
The FAMEs are separated on a suitable capillary column (e.g., a DB-5ms).
-
The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode to detect the characteristic ions of the target fatty acid methyl esters and the deuterated internal standard.
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the non-labeled fatty acid standard and a fixed concentration of the deuterated internal standard.
General Protocol for Fatty Acid Analysis using a Deuterated Internal Standard by LC-MS/MS
This protocol provides a general workflow for the quantification of free fatty acids in biological samples without the need for derivatization.
1. Sample Preparation and Lipid Extraction:
-
Spike a known amount of this compound into the biological sample.
-
Perform a liquid-liquid extraction using a suitable solvent system, such as methyl-tert-butyl ether (MTBE) and methanol, or the Folch method (chloroform:methanol).
-
Vortex and centrifuge to separate the phases.
-
Collect the organic layer containing the fatty acids.
-
Dry the extract under nitrogen.
2. Sample Reconstitution:
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., a mixture of acetonitrile and water with a small amount of formic acid or ammonium acetate to improve ionization).
3. LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separate the fatty acids using a reversed-phase column (e.g., a C18 or C8 column).
-
The mass spectrometer is typically operated in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to specifically detect the precursor-to-product ion transitions for each fatty acid and the deuterated internal standard.
-
Quantify the endogenous fatty acids by comparing their peak area ratios to the this compound internal standard against a calibration curve.
Visualizing the Workflow and Logic
To further clarify the application of this compound, the following diagrams, generated using the DOT language, illustrate key experimental and logical workflows.
Caption: General experimental workflow for quantitative analysis using a deuterated internal standard.
References
Decoding the Certificate of Analysis for Nonanoic-D17 Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Nonanoic-D17 acid. Understanding the nuances of this document is critical for ensuring the quality, identity, and purity of this isotopically labeled compound in research and development settings, particularly in metabolic studies and as an internal standard for mass spectrometry-based quantification.
Quantitative Data Summary
A Certificate of Analysis for this compound provides critical quantitative data that attests to the quality of the material. These findings are summarized below for clarity and easy reference.
Table 1: Identification and Physical-Chemical Properties
| Parameter | Specification |
| Chemical Name | This compound |
| Synonyms | Pelargonic-d17 Acid, C9:0-d17 |
| Molecular Formula | C₉HD₁₇O₂ |
| Molecular Weight | 175.34 g/mol |
| CAS Number | 130348-94-6 |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, acetonitrile) |
Table 2: Purity and Isotopic Enrichment
| Parameter | Method | Result |
| Chemical Purity | GC-MS | ≥ 98% |
| Isotopic Purity (Deuterium Enrichment) | HRMS | ≥ 98 atom % D |
| Isotopologue Distribution | HRMS | See Section 2.2 for details |
Experimental Protocols
The quantitative data presented in the CoA are derived from rigorous analytical testing. The following sections detail the methodologies employed for these key experiments.
Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Chemical purity is assessed to identify and quantify any non-deuterated or other chemical impurities. Due to the low volatility of fatty acids, a derivatization step is required prior to GC-MS analysis.
Derivatization to Pentafluorobenzyl (PFB) Esters:
-
Sample Preparation: A known amount of this compound is dissolved in a suitable solvent (e.g., acetonitrile).
-
Reagent Addition: A solution of 1% diisopropylethylamine in acetonitrile and a solution of 1% pentafluorobenzyl bromide in acetonitrile are added to the sample.[1]
-
Incubation: The mixture is incubated at room temperature for approximately 20 minutes to allow for the complete conversion of the fatty acid to its PFB ester derivative.[1]
-
Solvent Removal: The solvent is evaporated under a gentle stream of nitrogen.
-
Reconstitution: The dried residue is reconstituted in a non-polar solvent, such as iso-octane, for injection into the GC-MS system.
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: DB-5ms capillary column (30 m x 250 µm x 0.25 µm) or equivalent.[2]
-
Injector: Split/splitless injector at 320°C with a split ratio of 10:1.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.3 mL/min.[2]
-
Oven Temperature Program:
-
Initial temperature of 100°C.
-
Ramp at 15°C/min to 160°C.
-
Ramp at 5°C/min to 320°C and hold for 5 minutes.[2]
-
-
Mass Spectrometer: Agilent 6495 Triple Quadrupole MS or equivalent, operated in negative ion chemical ionization (NCI) mode.
-
Detection: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity for the derivatized this compound.
The chemical purity is determined by comparing the peak area of the analyte to the total peak area of all detected compounds.
Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
Isotopic purity, or deuterium enrichment, is a critical parameter for isotopically labeled compounds. It is determined by analyzing the distribution of isotopologues using HRMS. It is important to note that achieving 100% isotopic purity is practically impossible, and the final product will be a mixture of molecules with varying numbers of deuterium atoms.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent for direct infusion or injection into the mass spectrometer.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used to acquire full scan mass spectra.
-
Data Analysis:
-
The relative intensities of the different isotopologue peaks (e.g., M, M-1, M-2, etc., where M is the mass of the fully deuterated molecule) are measured.
-
The isotopic enrichment is calculated by comparing the measured isotopic distribution to the theoretical distribution for a given level of deuterium incorporation.[3][4] This calculation accounts for the natural abundance of isotopes (e.g., ¹³C).[3][5]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for CoA Generation
The following diagram illustrates the logical flow of the analytical process, from sample reception to the final generation of the Certificate of Analysis.
Caption: Workflow for generating a Certificate of Analysis for this compound.
Metabolic Fate and Signaling Pathway of Nonanoic Acid
This compound is a valuable tool for tracing the metabolic fate of medium-chain fatty acids. Once it enters the cell, it undergoes β-oxidation in the mitochondria to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. Furthermore, fatty acids and their metabolites are known to act as signaling molecules, notably by activating Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[6][7][8]
Caption: Metabolic fate and PPARα signaling pathway of this compound.
References
- 1. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of atmospheric pressure ionization sources for the analysis of free fatty acids in clinical and biological samples by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ElemCor: accurate data analysis and enrichment calculation for high-resolution LC-MS stable isotope labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid activation of peroxisome proliferator-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
solubility of Nonanoic-D17 acid in organic solvents
An In-depth Technical Guide to the Solubility of Nonanoic-D17 Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Given the limited direct quantitative data for the deuterated form, this guide leverages data from its non-deuterated counterpart, nonanoic acid (pelargonic acid), as a reliable surrogate. The substitution of hydrogen with deuterium is not expected to significantly alter the solubility profile in organic solvents.
Core Principles of Solubility
Nonanoic acid is a nine-carbon straight-chain saturated fatty acid.[1][2] Its solubility is dictated by the physicochemical properties of its long hydrocarbon tail, which is nonpolar, and its carboxylic acid head, which is polar. This amphipathic nature means it is generally soluble in organic solvents and has low solubility in water.[2][3][4][5] Factors such as temperature and the polarity of the solvent play a crucial role in its solubility.[3]
Quantitative and Qualitative Solubility Data
Table 1: Solubility of Nonanoic Acid in Various Solvents
| Solvent | Formula | Type | Solubility | Notes |
| Chloroform | CHCl₃ | Halogenated | Very Soluble[4] | A common solvent for nonpolar to moderately polar compounds. |
| Diethyl Ether | (C₂H₅)₂O | Ether | Very Soluble[4] | A common nonpolar solvent. |
| Ethanol | C₂H₅OH | Alcohol | Soluble[1] | Soluble in 50% and 60% alcohol solutions.[1] |
| Hexane | C₆H₁₄ | Alkane | Very Soluble[3][4] | A nonpolar organic solvent. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Sulfoxide | Soluble | A stock solution of ≥ 50 mg/mL for this compound can be prepared.[6] |
| Water | H₂O | Polar | Nearly Insoluble[1][2][4] | Solubility is approximately 284 mg/L at 30°C.[1] |
Experimental Protocols for Solubility Determination
A standard method for determining the solubility of a compound like this compound in an organic solvent is the isothermal equilibrium method.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., ethanol, chloroform)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.
-
Sample Dilution: Carefully pipette an aliquot of the clear supernatant and dilute it with a known volume of the solvent.
-
Quantification: Analyze the diluted sample using a calibrated HPLC or GC-MS method to determine the concentration of this compound.
-
Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for determining the solubility of a compound.
Caption: Workflow for Solubility Determination.
Conclusion
This compound, like its non-deuterated form, is expected to be highly soluble in a range of common organic solvents, particularly those with low to moderate polarity. For drug development and research applications, solvents such as ethanol, chloroform, diethyl ether, and DMSO are suitable choices. When precise solubility values are required, a systematic experimental determination using methods like the isothermal equilibrium technique is recommended.
References
- 1. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pelargonic acid - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Nonanoic acid | 112-05-0 [chemicalbook.com]
- 5. Showing Compound Nonanoic acid (FDB003306) - FooDB [foodb.ca]
- 6. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Stability and Long-Term Storage of Nonanoic-D17 Acid
Introduction
This compound (d17-pelargonic acid) is a deuterated, saturated fatty acid widely utilized in metabolic research, lipidomics, and as an internal standard for mass spectrometry-based quantification.[1] Its molecular formula is CD₃(CD₂)₇COOH, with an isotopic enrichment typically around 98 atom % D.[2] The stability of such isotopically labeled standards is paramount for the accuracy, reproducibility, and validity of experimental results. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling protocols, and methods for assessing its long-term integrity.
Physicochemical Properties and Inherent Stability
Nonanoic acid is a straight-chain saturated fatty acid (SFA), meaning its nine-carbon backbone contains no double bonds.[3] This lack of unsaturation is the primary reason for its high chemical stability. Unlike polyunsaturated fatty acids (PUFAs), SFAs are not susceptible to the rapid lipid peroxidation initiated by the abstraction of hydrogen atoms from bis-allylic positions.[4][5]
The stability of this compound is further enhanced by the kinetic isotope effect (KIE). The substitution of hydrogen with the heavier isotope deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This increased bond energy makes the abstraction of a deuterium atom, a key step in oxidative degradation, significantly more difficult, thereby slowing down potential degradation reactions.[6]
Below is a diagram illustrating the factors that contribute to the compound's high stability.
Recommended Storage and Handling Protocols
Proper storage and handling are critical to preserving the integrity of this compound over the long term. Recommendations differ based on whether the compound is in its neat form (solid/liquid) or dissolved in a solvent.
Quantitative Storage Recommendations
The following table summarizes the recommended conditions for long-term storage.
| Parameter | Neat Compound (Solid/Liquid) | In Organic Solvent (Stock Solution) |
| Temperature | ≤ -16°C is recommended for maximum shelf-life.[7][8] Some suppliers state stability at room temperature.[9][10] | -20°C ± 4°C is standard for long-term storage.[7][8][11] |
| Container | Glass vial with a Teflon-lined cap.[7][8] | Amber glass vial with a Teflon-lined cap to protect from light.[7][11] |
| Atmosphere | Standard air is acceptable, but flushing with inert gas (Argon, Nitrogen) before sealing is best practice. | Headspace should be flushed with an inert gas (Argon, Nitrogen) before sealing.[7][8] |
| Precautions | Store away from light and moisture.[10] Allow the container to reach room temperature before opening to prevent condensation.[7][8] | Never use plastic containers (e.g., polypropylene, polystyrene) as organic solvents can leach plasticizers.[7][8] |
| Stated Stability | Can be stable for 3 to 5 years or more under recommended conditions.[2][9] Re-analysis after 3 years is advised.[2] | Stock solutions can be stable for several months.[11] Working solutions are less stable and should be prepared fresh.[11] |
Handling Procedures
-
Transferring Neat Compound: When removing a portion of the neat compound, allow the entire container to equilibrate to room temperature before opening to prevent water condensation and potential hydrolysis.
-
Preparing Solutions:
-
Use high-purity solvents compatible with your analytical method, such as methanol, DMSO, or chloroform.[11][12]
-
Work in a clean environment, preferably under a hood, to avoid contamination.
-
Always use glass, stainless steel, or Teflon labware for transfers. Do not use plastic pipette tips for organic solutions.[7][8]
-
-
After Use: Tightly reseal the container, preferably after flushing the headspace with an inert gas, and return it to the appropriate storage temperature promptly.
Experimental Protocol: Long-Term Stability Assessment
To ensure the continued integrity of this compound, especially for lots stored for extended periods, a formal stability assessment is recommended. The primary analytical technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS), which can verify both chemical purity and isotopic enrichment.
Objective
To determine the chemical purity and isotopic enrichment of a stored lot of this compound at predefined time intervals and compare the results against a time-zero analysis.
Materials and Methods
-
Analyte: this compound lot to be tested.
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (GC-FID) for purity and a Mass Spectrometer (GC-MS) for identity and isotopic enrichment confirmation.
-
Reagents: Derivatization agent (e.g., BF₃ in Methanol or Diazomethane), high-purity extraction solvents (e.g., heptane, hexane), internal standard (e.g., Heptadecanoic acid).
-
Labware: Glass vials with Teflon-lined caps, glass pipettes, heating block.
Experimental Workflow
The following diagram outlines the workflow for a comprehensive stability study.
Detailed Procedure
-
Time-Zero Analysis: Upon receiving a new lot, perform a complete analysis. Dissolve a small, accurately weighed amount, derivatize it to its fatty acid methyl ester (FAME), and analyze by GC-MS. Record the chemical purity (via peak area %) and confirm the mass spectrum, paying close attention to the isotopic distribution to verify enrichment.
-
Sample Preparation for Storage: Aliquot the remaining material into several small, amber glass vials appropriate for single use at each time point. Flush each vial with nitrogen or argon before sealing with a Teflon-lined cap.
-
Storage: Place the prepared vials at the desired storage conditions (e.g., -20°C and a real-time condition like room temperature). An accelerated condition (e.g., 40°C) can be included to predict long-term stability.
-
Analysis at Time Points: At each scheduled interval (e.g., 6, 12, 24, and 36 months), remove one vial from each storage condition.
-
Derivatization to FAME: Transfer the contents to a reaction vial. Add methanol and an acidic catalyst like BF₃. Heat the mixture (e.g., at 60°C for 15 minutes) to convert the carboxylic acid to its more volatile methyl ester. After cooling, extract the FAME into an organic solvent like heptane.
-
GC-MS Analysis: Inject the extracted sample onto a GC-MS system.
-
GC Conditions: Use a suitable capillary column (e.g., a polar wax column). Program the oven temperature to separate the nonanoate methyl ester from any potential impurities.
-
MS Conditions: Operate the mass spectrometer in full scan mode to identify peaks and in selected ion monitoring (SIM) mode to precisely quantify the deuterated and any potential non-deuterated species.
-
-
Data Evaluation: Compare the chemical purity from the GC chromatogram and the isotopic profile from the mass spectrum to the data from the time-zero analysis. Any significant change in purity (e.g., >2%) or the appearance of new peaks would indicate degradation.
Conclusion
This compound is an exceptionally stable molecule due to its saturated nature and the reinforcing effect of deuteration.[6][7] When stored under the recommended conditions—frozen (≤ -16°C), in a glass container with a Teflon-lined cap, and protected from light and moisture—it can be expected to maintain its chemical and isotopic integrity for several years.[2][8] For critical applications, especially when using material that has been stored for over three years, a re-analysis of purity and isotopic enrichment using a robust analytical method like GC-MS is a prudent quality control measure.[2] Adherence to these guidelines will ensure the reliability of this compound as a standard in research and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Deuterated Linoleic Acid Attenuates the RBC Storage Lesion in a Mouse Model of Poor RBC Storage [frontiersin.org]
- 5. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reinforced lipids - Wikipedia [en.wikipedia.org]
- 7. avantiresearch.com [avantiresearch.com]
- 8. stratech.co.uk [stratech.co.uk]
- 9. Nonanoic Acid-d17 | FB Reagents [fbreagents.com]
- 10. Nonanoic acid (Dââ, 98%)- Cambridge Isotope Laboratories, DLM-9501-1 [isotope.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Natural Abundance of Nonanoic Acid Isotopes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural isotopic abundance of nonanoic acid. It is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development who require a detailed understanding of the isotopic composition of this medium-chain fatty acid. This document presents the natural abundances of the constituent elements of nonanoic acid, the theoretical isotopic distribution of the molecule, and detailed experimental protocols for determining its isotopic composition.
Introduction to Natural Isotopic Abundance
The atoms of a given element are not all identical; they can exist in different forms known as isotopes, which possess the same number of protons but varying numbers of neutrons. The natural abundance of an isotope refers to its relative prevalence among all the isotopes of that element found in a particular environment. This natural variation in isotopic composition can provide valuable information about the origin, synthesis, and metabolic pathways of organic molecules. For a molecule like nonanoic acid (C9H18O2), its overall isotopic distribution is a composite of the natural abundances of the isotopes of carbon, hydrogen, and oxygen.
Elemental Isotopic Abundance
The isotopic composition of nonanoic acid is determined by the natural abundances of the stable isotopes of its constituent elements: carbon, hydrogen, and oxygen. The following tables summarize the internationally accepted values for the natural abundances of these isotopes.
Table 1: Natural Abundance of Stable Carbon Isotopes [1][2][3]
| Isotope | Atomic Mass (Da) | Natural Abundance (%) |
| ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 |
Table 2: Natural Abundance of Stable Hydrogen Isotopes [4][5][6][7][8]
| Isotope | Atomic Mass (Da) | Natural Abundance (%) |
| ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 |
Table 3: Natural Abundance of Stable Oxygen Isotopes [9][10][11]
| Isotope | Atomic Mass (Da) | Natural Abundance (%) |
| ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999131 | 0.038 |
| ¹⁸O | 17.999160 | 0.205 |
Theoretical Isotopic Distribution of Nonanoic Acid
Direct experimental data on the natural isotopic abundance of the entire nonanoic acid molecule is not commonly published. However, the theoretical relative abundances of its most common isotopologues (molecules differing only in their isotopic composition) can be calculated based on the natural abundances of its constituent elements. Nonanoic acid has a chemical formula of C9H18O2. The following table presents the calculated relative abundances of the monoisotopic peak (M) and the subsequent M+1 and M+2 peaks, which are crucial for mass spectrometry analysis.
Table 4: Calculated Theoretical Isotopic Abundance of Nonanoic Acid (C9H18O2)
| Isotopologue | Description | Relative Abundance (%) |
| M | Composed entirely of the most abundant isotopes (¹²C, ¹H, ¹⁶O) | 100.00 |
| M+1 | Contains one ¹³C, one ²H, or one ¹⁷O | 10.08 |
| M+2 | Contains two ¹³C, one ¹⁸O, or combinations of M+1 isotopes | 0.49 |
Note: These are theoretical values. Actual measurements may vary slightly due to isotopic fractionation during natural synthesis and sample processing.
Experimental Protocols for Determining Natural Isotopic Abundance
The determination of the natural isotopic abundance of organic compounds like nonanoic acid is primarily achieved through Isotope Ratio Mass Spectrometry (IRMS) and, for site-specific information, Nuclear Magnetic Resonance (NMR) spectroscopy.
Isotope Ratio Mass Spectrometry (IRMS)
IRMS is a highly sensitive technique used to measure the relative abundance of isotopes in a sample.[7] For an organic molecule like nonanoic acid, the bulk isotopic composition of carbon and hydrogen is typically determined.
Methodology:
-
Sample Preparation:
-
The nonanoic acid sample must be pure. Purification can be achieved through techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
For bulk isotopic analysis, the purified nonanoic acid is combusted in an elemental analyzer. This process converts the organic compound into simple gases: carbon dioxide (CO2) for carbon isotope analysis and hydrogen gas (H2) for hydrogen isotope analysis.[12]
-
For compound-specific isotope analysis, a gas chromatograph is coupled directly to the IRMS system (GC-C-IRMS).[13][14] The nonanoic acid is first derivatized (e.g., esterified to its methyl ester) to improve its volatility for GC separation.
-
-
Instrumentation and Analysis:
-
The resulting CO2 or H2 gas is introduced into the ion source of the mass spectrometer.
-
In the ion source, the gas molecules are ionized, typically by electron impact.
-
The resulting ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio (m/z).
-
Highly sensitive detectors, such as Faraday cups, simultaneously measure the ion beams corresponding to the different isotopes (e.g., for CO2, m/z 44 for ¹²C¹⁶O₂, m/z 45 for ¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O, and m/z 46 for ¹²C¹⁸O¹⁶O).
-
-
Data Analysis:
-
The isotope ratios (e.g., ¹³C/¹²C, ²H/¹H) are calculated from the measured ion beam intensities.
-
These ratios are typically reported in delta (δ) notation in parts per thousand (‰) relative to an international standard (e.g., Vienna Pee Dee Belemnite (VPDB) for carbon, Vienna Standard Mean Ocean Water (VSMOW) for hydrogen and oxygen).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine the site-specific natural isotopic abundance within a molecule, a technique known as Site-Specific Natural Isotope Fractionation-NMR (SNIF-NMR).[4][9] This method can distinguish the isotopic composition at different atomic positions within the nonanoic acid molecule.
Methodology:
-
Sample Preparation:
-
A high-purity sample of nonanoic acid is required.
-
The sample is dissolved in a deuterated solvent with low residual signals of the nucleus of interest.
-
-
Instrumentation and Data Acquisition:
-
A high-field NMR spectrometer equipped with a cryoprobe is often necessary to achieve the required sensitivity for detecting the low natural abundance of isotopes like ¹³C and ²H.
-
For ¹³C NMR, quantitative acquisition conditions must be employed. This includes using a long relaxation delay and inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure that the signal intensity is directly proportional to the number of nuclei.
-
For ²H NMR, the quadrupolar nature of the deuterium nucleus leads to broader signals, but the relative areas of the peaks corresponding to different positions can be integrated to determine site-specific abundances.
-
-
Data Analysis:
-
The integrated intensities of the NMR signals corresponding to each chemically distinct position in the nonanoic acid molecule are measured.
-
The relative abundance of the isotope at each site is calculated from these integrals.
-
The results can reveal intramolecular isotopic fractionation patterns.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the determination of the natural isotopic abundance of nonanoic acid.
Conclusion
This technical guide has provided a detailed overview of the natural isotopic abundance of nonanoic acid, from the fundamental principles to practical experimental methodologies. The provided tables of elemental and molecular isotopic abundances serve as a valuable reference for researchers. The detailed protocols for IRMS and NMR spectroscopy offer a starting point for the experimental determination of isotopic compositions. A thorough understanding of the natural isotopic signature of nonanoic acid is essential for its application in various scientific fields, including metabolism studies, food authenticity, and drug development.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. How to Optimize Your Natural Abundance Isotope Ratio Analysis – Watch the Video - AnalyteGuru [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. Isotope Ratio Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Abundance Isotope Ratio Measurements of Organic Molecules Using 21 T FTICR MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of site-specific carbon isotope ratios at natural abundance by carbon-13 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocols – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. Biogeochemistry | Thermo Fisher Scientific - KR [thermofisher.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Pelargonic Acid-D17
This technical guide provides a comprehensive overview of the physical state, appearance, and key chemical properties of Pelargonic acid-D17, a deuterated form of nonanoic acid. This document is intended for researchers, scientists, and professionals in the fields of drug development, metabolomics, and analytical chemistry where stable isotope-labeled compounds are utilized as internal standards or tracers.
Overview and Chemical Identity
Pelargonic acid-D17, also known as Nonanoic acid-D17, is the deuterium-labeled version of Pelargonic acid (Nonanoic acid), a naturally occurring nine-carbon saturated fatty acid.[1] The deuterium enrichment is typically specified at 98-99%.[2][3][4] Its primary applications in research include its use as an internal standard for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), and as a metabolic tracer.[1]
Synonyms:
-
Nonanoic acid-D17[1]
-
d-nonanoic acid[3]
-
deuterated nonanoic acid[3]
-
n-Nonylic acid-d17[3]
-
n-Nonanoic acid-d17[3]
-
1-Octanecarboxylic acid-d17[3]
-
Nonoic acid, n-Pelargonic acid-d17[3]
Physical State and Appearance
Based on available data for both the deuterated and non-deuterated forms, Pelargonic acid-D17 is a liquid at room temperature.[3] It is typically described as a clear, colorless to pale yellow, oily liquid.[5][6][7] The non-deuterated form is noted to have an unpleasant, rancid odor.[7][8]
Physicochemical Properties
The following table summarizes the key quantitative data for Pelargonic acid-D17 and its non-deuterated analog. Properties for the deuterated compound are often inferred from the non-deuterated form, with the primary difference being the molecular weight.
| Property | Pelargonic acid-D17 | Pelargonic acid (Nonanoic acid) |
| Molecular Formula | C₉HD₁₇O₂[3][9] | C₉H₁₈O₂[7] |
| Molecular Weight | 175.34 g/mol [2][9] | 158.241 g/mol [7] |
| Physical State | Liquid[3] | Oily liquid[7][8] |
| Appearance | Inferred: Clear, colorless to yellowish oily liquid | Clear to yellowish oily liquid[5][7] |
| Melting Point | Not specified | 9 °C to 12.5 °C[6][7] |
| Boiling Point | Not specified | 254 °C to 269 °C[6][7] |
| Density | Not specified | ~0.900 g/cm³[7] |
| Water Solubility | Not specified | Nearly insoluble; ~0.3 g/L[7][8] |
| Solubility | Not specified | Very soluble in organic solvents like chloroform and ether[7][8] |
| Deuterium Purity | ≥98%[2][4][9] | Not Applicable |
Experimental Protocols and Methodologies
General Workflow for Physicochemical Property Determination:
Caption: General experimental workflow for determining physicochemical properties.
Standard test methods from organizations like ASTM International (e.g., ASTM D1078 for boiling range) and the American Oil Chemists' Society (AOCS) are often adapted for such analyses.[10]
Biological and Chemical Context
Metabolic Pathway Involvement: As a fatty acid, Pelargonic acid is involved in lipid metabolism. While it is a medium-chain fatty acid, its metabolic fate involves pathways common to other fatty acids, such as beta-oxidation for energy production.
Caption: Simplified metabolic pathway of Pelargonic acid.
Herbicidal Mode of Action: The ammonium salt of pelargonic acid is used as a non-selective, contact herbicide.[11] Its mode of action does not involve systemic translocation; instead, it works by disrupting the waxy cuticle of the plant, leading to cell membrane damage, leakage, and rapid desiccation of green tissue.[10][11]
Caption: Logical workflow of Pelargonic acid's herbicidal action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nonanoic acid (Dââ, 98%)- Cambridge Isotope Laboratories, DLM-9501-1 [isotope.com]
- 3. Nonanoic Acid-d17 | FB Reagents [fbreagents.com]
- 4. NONANOIC ACID | Eurisotop [eurisotop.com]
- 5. Pelargonic acid [sitem.herts.ac.uk]
- 6. longdom.org [longdom.org]
- 7. Pelargonic acid - Wikipedia [en.wikipedia.org]
- 8. atamankimya.com [atamankimya.com]
- 9. chemscene.com [chemscene.com]
- 10. ams.usda.gov [ams.usda.gov]
- 11. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
CAS number for Nonanoic-D17 acid
An In-depth Technical Guide to Nonanoic-D17 Acid for Researchers and Drug Development Professionals
Introduction
This compound, the deuterated analogue of nonanoic acid (also known as pelargonic acid), is a stable isotope-labeled fatty acid. Its use is pivotal in advanced research, particularly in the fields of metabolomics, lipidomics, and pharmacokinetic studies.[1][2] The substitution of hydrogen atoms with deuterium provides a distinct mass signature, enabling its use as an internal standard for highly accurate quantification in mass spectrometry-based assays and as a tracer to investigate metabolic pathways without altering the fundamental chemical properties of the molecule.[2] This guide provides a comprehensive overview of its properties, applications, and a detailed experimental protocol for its use in a research setting.
Physicochemical and Identification Data
For effective utilization in experimental design, a clear understanding of the compound's properties is essential. The following table summarizes key quantitative data for both this compound and its unlabeled counterpart for comparative purposes.
| Property | This compound | Nonanoic Acid (Pelargonic Acid) |
| CAS Number | 130348-94-6[3][4][5][6] | 112-05-0[4][5][7] |
| Molecular Formula | C₉HD₁₇O₂ / CD₃(CD₂)₇COOH[3][7] | C₉H₁₈O₂ / CH₃(CH₂)₇COOH[8] |
| Molecular Weight | 175.34 g/mol [1][3][7] | 158.24 g/mol [8] |
| Synonyms | Pelargonic acid-d17, n-Nonylic acid-d17[3][5] | Pelargonic acid, Nonylic acid |
| Appearance / Form | Liquid[5] | Colorless to yellowish oily liquid[8][9] |
| Isotopic Enrichment | ≥98 atom % D[7] | Not Applicable |
| Chemical Purity | ≥98%[3] | Not Applicable |
| Melting Point | Not specified | 12.5 °C[8] |
| Boiling Point | Not specified | 254 °C[8] |
| Storage Conditions | Room temperature, away from light and moisture[1][5][7] | Not specified |
| Stability | Stable under recommended storage conditions[7] | Not specified |
Applications in Research and Drug Development
The unique properties of this compound make it an invaluable tool for the scientific community.
-
Internal Standard for Quantitative Analysis : The primary application of this compound is as an internal standard in mass spectrometry (GC-MS or LC-MS) analysis.[2] By adding a known quantity to a sample, it allows for the precise quantification of endogenous, unlabeled nonanoic acid, correcting for variations during sample preparation and analysis.
-
Metabolic and Pharmacokinetic Tracing : Deuterated compounds are ideal for tracing the metabolic fate of molecules in biological systems.[10] Researchers can administer this compound and track its absorption, distribution, metabolism, and excretion (ADME), providing critical data for drug development and metabolic research.[2]
-
Lipid Peroxidation Studies : Deuterium-reinforced polyunsaturated fatty acids (PUFAs) have been shown to inhibit lipid peroxidation, a key process in cellular damage implicated in various diseases.[11][12] While nonanoic acid is a saturated fatty acid, the principles of using deuterated lipids to probe and potentially mitigate oxidative damage are a significant area of research with therapeutic potential.[11]
-
Penetration Enhancer Research : Unlabeled nonanoic acid is investigated as a transdermal penetration enhancer, a substance that helps drugs permeate the skin.[13] this compound can be used in mechanistic studies to quantify the uptake and distribution of the enhancer itself within skin layers.[13]
Experimental Protocol: Quantification of Nonanoic Acid in Plasma using this compound as an Internal Standard via GC-MS
This protocol provides a detailed methodology for the quantification of nonanoic acid in a biological matrix. It is a representative workflow synthesized from standard practices in the field.[14]
1. Objective: To accurately quantify the concentration of endogenous nonanoic acid in human plasma samples.
2. Materials and Reagents:
-
This compound (Internal Standard, IS)
-
Nonanoic Acid (Calibration Standard)
-
Human Plasma (K2-EDTA)
-
Chloroform (CHCl₃), HPLC grade
-
Methanol (CH₃OH), HPLC grade
-
Hydrochloric Acid (HCl)
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl (Derivatizing Agent)
-
Ethyl Acetate, HPLC grade
-
Anhydrous Sodium Sulfate
-
Microcentrifuge tubes (1.5 mL)
-
GC vials with inserts
3. Experimental Workflow Diagram
Caption: Workflow for GC-MS quantification of nonanoic acid using a deuterated internal standard.
4. Step-by-Step Procedure:
-
Preparation of Standards:
-
Prepare a stock solution of this compound (IS) at 1 mg/mL in methanol.
-
Prepare a stock solution of unlabeled Nonanoic Acid at 1 mg/mL in methanol.
-
Create a series of calibration standards by spiking blank plasma with the unlabeled stock to achieve concentrations ranging from 0.1 to 50 µg/mL.
-
-
Sample Preparation and Lipid Extraction:
-
Pipette 100 µL of each plasma sample, calibration standard, and a blank control into separate 1.5 mL microcentrifuge tubes.
-
Spike each tube (except the blank) with 10 µL of a 10 µg/mL working solution of the this compound IS.
-
Acidify samples with 10 µL of 1M HCl to ensure fatty acids are protonated.
-
Add 600 µL of a cold (-20°C) chloroform:methanol (2:1, v/v) solution to each tube.[14]
-
Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the lower organic layer to a new tube, avoiding the protein interface.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
-
Derivatization for GC-MS:
-
To the dried lipid extract, add 50 µL of ethyl acetate and 50 µL of the derivatizing agent MTBSTFA.
-
Seal the tubes tightly and heat at 60°C for 30 minutes to form TBDMS esters, which are more volatile and thermally stable for GC analysis.
-
Cool to room temperature and transfer the solution to a GC vial with an insert.
-
-
GC-MS Instrumental Analysis:
-
Injection: Inject 1 µL of the derivatized sample.[14]
-
GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 80°C, ramp to 170°C at 20°C/min, then ramp to 250°C at 20°C/min and hold for 5 minutes.[14]
-
MS Detector: Operate in Electron Impact (EI) ionization mode.[14]
-
Data Acquisition: Use Selected Ion Monitoring (SIM) mode for maximum sensitivity.
-
Monitor m/z for TBDMS-Nonanoate (analyte).
-
Monitor m/z for TBDMS-Nonanoate-D17 (internal standard).
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the IS peak area for each sample and standard.
-
Construct a calibration curve by plotting the area ratio against the concentration of the calibration standards.
-
Determine the concentration of nonanoic acid in the plasma samples by interpolating their area ratios from the calibration curve.
-
Conclusion
This compound is a powerful and versatile tool for researchers and drug developers. Its utility as an internal standard ensures the accuracy and reliability of quantitative bioanalysis, while its application as a metabolic tracer provides deep insights into the behavior of fatty acids in biological systems. The detailed protocol provided herein offers a practical framework for its implementation in a laboratory setting, enabling high-quality data generation for a wide range of scientific investigations.
References
- 1. Nonanoic acid (Dââ, 98%)- Cambridge Isotope Laboratories, DLM-9501-1 [isotope.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemscene.com [chemscene.com]
- 4. n-Nonanoic Acid-d17 | CAS 130348-94-6 | LGC Standards [lgcstandards.com]
- 5. Nonanoic Acid-d17 | FB Reagents [fbreagents.com]
- 6. usbio.net [usbio.net]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. Pelargonic acid - Wikipedia [en.wikipedia.org]
- 9. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reinforced lipids - Wikipedia [en.wikipedia.org]
- 12. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Nonanoic Acid and Other Short-Chain Fatty Acids Using Nonanoic-D17 Acid as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of fatty acids in biological matrices is essential for understanding their roles in various physiological and pathological processes, including metabolic disorders, cardiovascular diseases, and cancer.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for fatty acid analysis due to its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard is a gold standard in mass spectrometry-based quantification, as it effectively corrects for variations during sample preparation, injection volume, and matrix effects.[2] Deuterated internal standards, such as Nonanoic-D17 acid, are chemically identical to their non-deuterated counterparts, ensuring similar extraction recovery and ionization efficiency, which leads to highly accurate and precise quantification.[3][4]
This document provides detailed application notes and protocols for the quantitative analysis of nonanoic acid and other short-chain fatty acids (SCFAs) in biological samples using this compound as an internal standard.
Experimental Workflow
The general workflow for the quantification of fatty acids using a deuterated internal standard involves sample preparation to isolate the analytes from the complex biological matrix, followed by chromatographic separation and detection by mass spectrometry.[2] The internal standard is introduced early in the sample preparation process to ensure it undergoes the same experimental variations as the analyte.
References
Application Note: Quantitative Analysis of Fatty Acids in Biological Matrices by GC-MS Using a Deuterated Internal Standard
1.0 Principle
This protocol outlines a robust and widely applicable method for the quantitative analysis of fatty acids in biological samples, such as plasma. The methodology involves a comprehensive lipid extraction, followed by the derivatization of fatty acids into their more volatile fatty acid methyl esters (FAMEs). Gas chromatography-mass spectrometry (GC-MS) is then employed for the separation and quantification of these FAMEs.[1][2] To ensure high accuracy and precision, this protocol utilizes a stable isotope-labeled internal standard, Nonanoic-D17 acid. The internal standard is introduced early in the sample preparation process to account for any variability that may arise during extraction, derivatization, and injection.[3][4]
2.0 Materials and Reagents
-
Solvents:
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Hexane (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Toluene (anhydrous)
-
Isooctane
-
-
Reagents:
-
This compound (Internal Standard)
-
Boron trifluoride-methanol (BF3-methanol) solution (12-14%)[1]
-
Sodium chloride (NaCl)
-
Sodium sulfate (anhydrous)
-
Nitrogen gas (high purity)
-
-
Equipment:
-
Glass centrifuge tubes with screw caps
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
GC-MS system with a suitable capillary column
-
Autosampler vials with inserts
-
3.0 Experimental Protocol
3.1 Sample Preparation (Lipid Extraction from Plasma)
The Folch method is a widely recognized "gold standard" for lipid extraction.[2]
-
In a glass centrifuge tube, combine 100 µL of plasma with a known amount of the this compound internal standard.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.[5]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
To induce phase separation, add 0.5 mL of a 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge the sample at 3000 x g for 10 minutes to separate the layers.
-
Carefully aspirate the upper aqueous layer and discard it.
-
Transfer the lower organic layer, which contains the lipids, to a new clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of high-purity nitrogen gas.
3.2 Derivatization to Fatty Acid Methyl Esters (FAMEs)
To increase the volatility of the fatty acids for GC-MS analysis, they must be converted to their corresponding methyl esters.[1][6]
-
To the dried lipid extract, add 1 mL of 12-14% BF3-methanol reagent.[1]
-
Securely cap the tube and vortex briefly to dissolve the lipid residue.
-
Heat the mixture in a heating block or water bath at 60°C for 10 minutes.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of water to the tube, then vortex thoroughly to extract the FAMEs into the hexane layer.
-
Centrifuge at a low speed to separate the layers.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final extract to an autosampler vial for GC-MS analysis.
4.0 GC-MS Analysis
4.1 Instrumental Parameters
The following are typical GC-MS parameters for FAME analysis and may require optimization for your specific instrument and application.[1][6]
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split/Splitless, operated in splitless mode.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp 1: Increase to 170°C at 11°C/min.
-
Ramp 2: Increase to 175°C at 0.8°C/min.
-
Ramp 3: Increase to 220°C at 20°C/min, hold for 2.5 minutes.[7]
-
-
MS Transfer Line Temperature: 240°C.[6]
-
MS Quadrupole Temperature: 150°C.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan (m/z 50-550).
5.0 Data Analysis and Quantification
-
Peak Identification: Identify the FAME peaks in the chromatogram based on their retention times compared to known standards.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the fatty acids of interest and a fixed concentration of the this compound internal standard. Process these standards in the same manner as the samples.
-
Quantification: For each fatty acid, calculate the ratio of its peak area to the peak area of the this compound internal standard. Plot these ratios against the known concentrations of the calibration standards to generate a calibration curve. The concentration of each fatty acid in the unknown samples can then be determined from this curve.
6.0 Quantitative Data Summary
The following table provides an example of how to present the quantitative data for fatty acid analysis in plasma samples.
| Fatty Acid | Retention Time (min) | Peak Area (Analyte) | Peak Area (Internal Standard) | Area Ratio (Analyte/IS) | Concentration (µg/mL) |
| Myristic Acid (C14:0) | 10.5 | 150,000 | 500,000 | 0.30 | 15.0 |
| Palmitic Acid (C16:0) | 12.8 | 800,000 | 500,000 | 1.60 | 80.0 |
| Stearic Acid (C18:0) | 15.2 | 450,000 | 500,000 | 0.90 | 45.0 |
| Oleic Acid (C18:1) | 15.5 | 1,200,000 | 500,000 | 2.40 | 120.0 |
| Linoleic Acid (C18:2) | 16.1 | 950,000 | 500,000 | 1.90 | 95.0 |
7.0 Experimental Workflow Diagram
Caption: GC-MS workflow for fatty acid quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. benchchem.com [benchchem.com]
- 7. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipidomics Sample Preparation Using Nonanoic-D17 Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the comprehensive analysis of lipids in biological systems, is a powerful tool for understanding cellular metabolism, identifying disease biomarkers, and advancing drug development.[1][2][3] Accurate and reproducible sample preparation is a critical first step in any lipidomics workflow to ensure high-quality data.[4] This document provides detailed application notes and protocols for the preparation of biological samples for lipidomics analysis, with a specific focus on the use of Nonanoic-D17 acid as an internal standard for precise quantification.
Nonanoic acid, a nine-carbon saturated fatty acid, is a key intermediate in fatty acid metabolism.[1] Its accurate quantification is crucial for studying metabolic disorders and the gut microbiome.[1] The stable isotope dilution (SID) method, utilizing a stable isotope-labeled internal standard like this compound, is the gold standard for precise and accurate quantification in mass spectrometry.[1] This deuterated standard is chemically identical to the endogenous analyte, ensuring it behaves similarly during extraction, derivatization, and ionization, thus correcting for analytical variability and sample preparation losses.[1]
Experimental Workflow
The overall workflow for lipidomics sample preparation using this compound involves several key stages, from sample collection and homogenization to lipid extraction and preparation for analysis. The following diagram illustrates the typical experimental process.
Caption: Experimental workflow for lipidomics sample preparation.
Key Experimental Protocols
Accurate lipid analysis relies on robust and reproducible experimental procedures. The following sections detail widely used methods for lipid extraction from biological matrices. The addition of this compound should occur at the earliest stage of sample handling to account for variability throughout the entire process.[1]
Lipid Extraction Methods
The choice of extraction method depends on the sample type and the lipid classes of interest. The two most common methods are the Folch and Bligh & Dyer procedures.
a) Folch Method
This method is well-suited for lipid extraction from tissues and uses a chloroform:methanol (2:1, v/v) mixture.[5]
-
Homogenization: Homogenize the tissue sample (e.g., 50 mg) with 20 volumes of a cold chloroform:methanol (2:1, v/v) solution containing the known amount of this compound internal standard.[1][5]
-
Agitation: Agitate the mixture for 15-20 minutes at room temperature.[5]
-
Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution and centrifuge at a low speed (e.g., 3000 x g for 5 minutes) to separate the phases.[1][5]
-
Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids, and transfer it to a new tube.[5]
-
Drying: Dry the collected lipid extract under a stream of nitrogen.
b) Bligh & Dyer Method
This technique is suitable for samples with a higher water content, such as plasma or serum.[5]
-
Initial Extraction: For each 1 mL of sample (e.g., 100 µL plasma), add 3.75 mL of a chloroform:methanol (1:2, v/v) solution containing the this compound internal standard and vortex thoroughly.[1][5]
-
Phase Separation: Add 1.25 mL of chloroform, vortex, and then add 1.25 mL of distilled water and vortex again.[5]
-
Centrifugation: Centrifuge the mixture at 1000 rpm for 5 minutes at room temperature to achieve phase separation.[6]
-
Lipid Collection: The lower organic phase contains the lipids and should be carefully collected.
-
Drying: Dry the lipid extract under a stream of nitrogen.
c) Methyl-tert-butyl ether (MTBE) Method
This is another effective method for lipid extraction that is compatible with mass spectrometry.
-
Extraction: To the sample, add cold methanol followed by cold MTBE. Vortex the mixture.[7]
-
Phase Separation: Add water to induce phase separation and centrifuge at 10,000 x g for 10 minutes at 4°C.[7]
-
Lipid Collection: Collect the upper organic phase.[7]
-
Drying: Dry the collected phase in a SpeedVac and store at -80°C until analysis.[7]
Sample Preparation for Analysis
a) For Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS allows for the analysis of underivatized fatty acids, which simplifies sample preparation.[5]
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent, such as an acetonitrile/isopropanol/water mixture (e.g., 65:30:5 v/v/v).[7]
-
Analysis: Analyze the sample using an LC-MS/MS system. A common mobile phase consists of an acetonitrile/water gradient with an additive like ammonium acetate to improve ionization.[5] Electrospray ionization (ESI) in negative mode is commonly used for detection in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[5]
b) For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, fatty acids are typically derivatized to increase their volatility.
-
Derivatization (Acid-Catalyzed Esterification):
-
Analysis: Inject the FAMEs into the GC-MS system for analysis.
Quantitative Data Presentation
The use of this compound as an internal standard allows for the creation of a calibration curve to accurately quantify the concentration of endogenous nonanoic acid and other fatty acids. A series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard are prepared and analyzed.[1] The peak area ratio of the analyte to the internal standard is then plotted against the concentration of the analyte to generate a calibration curve.
Table 1: Example Calibration Curve Data for Nonanoic Acid Quantification
| Standard Concentration (µM) | Analyte Peak Area | Internal Standard (Nonanoic-D17) Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 15,000 | 1,000,000 | 0.015 |
| 0.5 | 75,000 | 1,000,000 | 0.075 |
| 1.0 | 150,000 | 1,000,000 | 0.150 |
| 5.0 | 750,000 | 1,000,000 | 0.750 |
| 10.0 | 1,500,000 | 1,000,000 | 1.500 |
| 50.0 | 7,500,000 | 1,000,000 | 7.500 |
Table 2: Typical LC-MS/MS Parameters for Fatty Acid Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C8 or C18 reversed-phase column |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% formic acid or 10 mM ammonium acetate |
| Gradient | Optimized for separation of fatty acids |
| Flow Rate | 0.2 - 0.5 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Nonanoic Acid) | [M-H]⁻ (m/z 157.1) |
| Product Ion (Nonanoic Acid) | To be determined empirically |
| Precursor Ion (this compound) | [M-H]⁻ (m/z 174.2) |
| Product Ion (this compound) | To be determined empirically |
| Collision Energy | Optimized for each transition |
Note: The exact MRM transitions and optimal collision energies should be determined empirically on the specific mass spectrometer being used.[1]
Signaling Pathway Context
The quantification of fatty acids like nonanoic acid is crucial for understanding various metabolic pathways. As an odd-chain fatty acid, its metabolism through β-oxidation yields propionyl-CoA and acetyl-CoA, which then enter central carbon metabolism, contributing to the TCA cycle and gluconeogenesis.[1]
Caption: Metabolic fate of Nonanoic Acid.
Conclusion
The use of this compound as an internal standard in conjunction with robust lipid extraction protocols provides a reliable and accurate method for the quantitative analysis of nonanoic acid and other fatty acids in complex biological matrices. The detailed protocols and methodologies presented in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical strategy in their lipidomics studies. The stable isotope dilution technique corrects for analytical variability, ensuring high precision and accuracy in both GC-MS and LC-MS/MS-based analyses.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
Application Note: Tracing Fatty Acid Metabolism with Nonanoic-D17 Acid for Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the flow of metabolites through intracellular metabolic networks. Stable isotope tracers are essential for these studies, allowing researchers to track the fate of specific atoms through various pathways.[1][2] Nonanoic acid, a nine-carbon saturated fatty acid, is a key intermediate in energy metabolism and lipid biosynthesis.[3] Its deuterated form, Nonanoic-D17 acid (Pelargonic acid-D17), serves as an excellent tracer for investigating fatty acid metabolism.[4][5]
This document provides detailed protocols for using this compound as a tracer in metabolic flux studies, focusing on sample preparation, mass spectrometry analysis, and data interpretation for researchers in metabolic disorders, oncology, and drug development.
Applications in Metabolic Research
Using this compound allows for the precise tracking of its metabolic fate without the safety concerns of radioactive isotopes.[6] Key applications include:
-
Fatty Acid β-Oxidation: As a medium-chain fatty acid, nonanoic acid is readily metabolized via β-oxidation in the mitochondria.[6] Tracing with this compound can quantify the rate of its oxidation and assess the overall capacity of the β-oxidation pathway, which is crucial in studying diseases like non-alcoholic fatty liver disease (NAFLD) and diabetes.[6]
-
Tricarboxylic Acid (TCA) Cycle Flux: The acetyl-CoA and propionyl-CoA generated from the β-oxidation of this compound enter the TCA cycle.[3] By monitoring the incorporation of deuterium into TCA cycle intermediates, researchers can determine the contribution of fatty acid oxidation to cellular energy production.[6]
-
De Novo Lipogenesis: The carbon backbone of nonanoic acid can potentially be used in elongation processes to form longer-chain fatty acids.[6] this compound can help quantify the extent of this metabolic pathway.[6]
Metabolic Pathway of this compound
Nonanoic acid is an odd-chain fatty acid. Its metabolism through β-oxidation yields both acetyl-CoA and propionyl-CoA.[3] These products then enter the central carbon metabolism, contributing to energy production.[3] The deuterium labels from this compound can be traced through these subsequent pathways.
Experimental Design and Workflow
The general workflow for a metabolic flux experiment using this compound involves labeling cells or organisms, extracting metabolites, analyzing samples via mass spectrometry, and computational data analysis to determine flux rates.
Experimental Protocols
Protocol 1: In Vitro Cell Culture Labeling
This protocol describes the labeling of adherent mammalian cells with this compound.
1.1. Materials
| Reagent | Details |
|---|---|
| Cell Culture Medium | Appropriate for the cell line of interest. |
| Fetal Bovine Serum (FBS) | Charcoal-stripped recommended to reduce endogenous fatty acids. |
| This compound | Stock solution in ethanol or DMSO (e.g., 100 mM). |
| Bovine Serum Albumin (BSA) | Fatty acid-free. |
| Phosphate-Buffered Saline (PBS) | Cold (4°C). |
| 6-well or 12-well plates | For cell culture. |
1.2. Procedure
-
Cell Seeding: Seed cells in culture plates to achieve ~70-80% confluency at the time of the experiment.
-
Preparation of Labeling Medium:
-
Prepare the desired volume of cell culture medium.
-
Complex this compound with fatty acid-free BSA in a 4:1 molar ratio. Briefly, warm a BSA solution (e.g., 10% in PBS) to 37°C. Add the this compound stock solution dropwise while vortexing to conjugate.
-
Add the Nonanoic-D17-BSA complex to the culture medium to a final concentration (typically 10-100 µM).
-
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate for the desired time course (e.g., 0, 1, 4, 8, 24 hours) under standard culture conditions (37°C, 5% CO₂).
-
-
Metabolite Quenching and Harvesting:
-
Place the culture plate on ice.
-
Quickly aspirate the labeling medium.
-
Wash the cell monolayer twice with ice-cold PBS to remove extracellular metabolites.
-
Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well to quench metabolic activity and lyse the cells.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Proceed immediately to Protocol 2 for metabolite extraction.
-
Protocol 2: Metabolite Extraction from Cell Lysate
This protocol uses a modified Folch extraction to separate polar (metabolites) and non-polar (lipids) fractions.
2.1. Materials
| Reagent | Details |
|---|---|
| Chloroform | HPLC Grade, cold (4°C). |
| Methanol | LC-MS Grade, cold (-80°C). |
| Water | LC-MS Grade, cold (4°C). |
| Centrifuge | Capable of 14,000 x g at 4°C. |
| Nitrogen Evaporator | Or vacuum concentrator. |
2.2. Procedure
-
Phase Separation:
-
To the 1 mL methanol lysate from Protocol 1, add 500 µL of cold chloroform and 400 µL of cold water.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the phases.
-
-
Fraction Collection:
-
Three layers will be visible: an upper aqueous/polar layer (containing TCA intermediates, amino acids), a lower organic/non-polar layer (containing fatty acids, lipids), and a protein pellet at the interface.
-
Carefully collect the upper aqueous layer into a new tube for analysis of polar metabolites.
-
Carefully collect the lower organic layer into a separate new tube for analysis of fatty acids.
-
-
Drying:
-
Evaporate the solvent from both fractions to dryness using a nitrogen evaporator or a vacuum concentrator. Do not use excessive heat.
-
-
Reconstitution:
-
Reconstitute the dried polar metabolites in a suitable volume (e.g., 100 µL) of 50% acetonitrile/water for LC-MS analysis.
-
Reconstitute the dried non-polar lipids in a suitable volume (e.g., 100 µL) of mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B) for LC-MS or a derivatization agent for GC-MS.[7]
-
Protocol 3: LC-MS/MS Method for Metabolite Analysis
This method is suitable for analyzing polar TCA cycle intermediates and non-polar fatty acids.
3.1. Representative LC-MS/MS Parameters
| Parameter | Setting for Polar Metabolites (TCA) | Setting for Fatty Acids |
|---|---|---|
| Column | HILIC Column (e.g., SeQuant ZIC-pHILIC) | C18 Reversed-Phase (e.g., 1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | High organic to high aqueous | Low organic to high organic |
| Flow Rate | 0.2-0.4 mL/min | 0.3-0.5 mL/min |
| Ionization Mode | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) |
| MS Analysis | Full Scan & Targeted SIM/MRM | Full Scan & Targeted SIM/MRM |
| Collision Energy | Must be optimized for each metabolite. | Must be optimized for each fatty acid. |
3.2. Data Acquisition
-
Acquire data in full scan mode to identify all labeled species.
-
Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of specific metabolites and their deuterated isotopologues.[7] For example, monitor the precursor-to-product ion transitions for citrate and its labeled forms.
Protocol 4: GC-MS Method for Fatty Acid Analysis
GC-MS is a robust alternative for fatty acid analysis, but requires derivatization.
4.1. Derivatization
-
To the dried lipid extract from Protocol 2, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.[8]
-
Cap the tube tightly and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.[8]
-
Cool to room temperature before injection.[8]
4.2. Representative GC-MS Parameters
| Parameter | Setting |
|---|---|
| Column | DB-5ms or similar (e.g., 30 m x 0.25 mm x 0.25 µm) |
| Injection Mode | Splitless |
| Carrier Gas | Helium at 1 mL/min.[9] |
| Oven Program | Initial 80°C (1 min), ramp 10°C/min to 280°C, hold 5 min.[8] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Analysis | Selected Ion Monitoring (SIM) of characteristic ions for TMS-derivatized fatty acids and their isotopologues.[8] |
Data Presentation and Analysis
The primary output from the mass spectrometer is the mass isotopologue distribution (MID) for metabolites of interest. This data shows the relative abundance of each isotopic form of a molecule (M+0, M+1, M+2, etc.).
5.1. Expected Isotopologue Distribution The β-oxidation of this compound (which has 17 deuterium atoms on its carbon backbone) will generate labeled acetyl-CoA and propionyl-CoA, which in turn label TCA cycle intermediates.
| Metabolite | Expected Labeled Forms | Origin of Label |
| Acetyl-CoA | M+2, M+4 | From different turns of the β-oxidation spiral. |
| Propionyl-CoA | M+5 | The terminal three-carbon unit of nonanoic acid. |
| Succinyl-CoA | M+4 | From carboxylation of M+5 Propionyl-CoA, after accounting for loss/gain of atoms. |
| Citrate | M+2, M+4 | Condensation of labeled Acetyl-CoA with Oxaloacetate. |
| Malate | M+2, M+4 | Downstream from labeled Citrate in the TCA cycle. |
5.2. Metabolic Flux Calculation
-
Correct for Natural Abundance: The raw MID data must first be corrected for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁷O).
-
Flux Modeling: Use software platforms (e.g., INCA, Metran, WUFlux) to fit the corrected MID data to a metabolic network model.
-
Calculate Fluxes: The software uses iterative algorithms to estimate the reaction rates (fluxes) that best reproduce the experimentally measured isotopologue distributions. The output is a quantitative map of carbon flow through the metabolic network.
Conclusion
This compound is a powerful tool for dissecting fatty acid metabolism.[4] By employing the stable isotope tracing protocols detailed here, researchers can gain quantitative insights into the metabolic fluxes of β-oxidation and the TCA cycle.[6] This approach provides a deeper understanding of cellular metabolism in health and disease, offering potential targets for therapeutic intervention.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition on metabolic pathway activities in a PTEN null breast cancer cell line [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nonanoic acid (Dââ, 98%)- Cambridge Isotope Laboratories, DLM-9501-1 [isotope.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Nonanoic-D17 Acid for Tracing Fatty Acid Metabolism
Introduction
Nonanoic-D17 acid (d17-pelargonic acid) is a stable isotope-labeled saturated fatty acid containing seventeen deuterium atoms. This heavy labeling makes it an exceptional tracer for investigating the dynamics of fatty acid metabolism in both in vitro and in vivo models. As a medium-chain fatty acid (MCFA), it is readily absorbed and metabolized, providing insights into several key metabolic pathways. The use of stable isotopes like deuterium avoids the safety and disposal concerns associated with radioactive isotopes, while its chemical similarity to endogenous nonanoic acid ensures it follows the same metabolic routes. By employing mass spectrometry, researchers can precisely track the incorporation of deuterium into various downstream metabolites, allowing for the accurate quantification of metabolic fluxes.
Key Applications in Metabolic Research:
-
Fatty Acid β-Oxidation: Nonanoic acid is readily taken up by mitochondria and undergoes β-oxidation. Tracing with this compound allows for the quantification of β-oxidation rates and helps to assess the capacity and regulation of this pathway, which is crucial in studying metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and diabetes.
-
Tricarboxylic Acid (TCA) Cycle Flux: The β-oxidation of odd-chain fatty acids like nonanoic acid yields acetyl-CoA and propionyl-CoA. The deuterated acetyl-CoA generated from this compound enters the TCA cycle. Tracking the deuterium label in TCA cycle intermediates provides a quantitative measure of the contribution of fatty acid oxidation to cellular energy production.
Application Notes and Protocols for the Derivatization of Nonanoic-D17 Acid for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of fatty acids. However, the inherent properties of free fatty acids, such as low volatility and high polarity, present challenges for direct GC analysis, often leading to poor peak shape and inaccurate quantification.[1] Derivatization is a crucial step to convert these polar carboxylic acids into more volatile and less polar derivatives, making them amenable to GC analysis.[2] This document provides detailed application notes and protocols for the derivatization of Nonanoic-D17 acid, a stable isotope-labeled fatty acid commonly used as an internal standard in quantitative studies. The two most common and effective derivatization methods, esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (TMS) esters, are discussed in detail.
Comparison of Derivatization Methods
The choice of derivatization method can significantly impact the accuracy, precision, and efficiency of the analysis.[3] The following table summarizes the key characteristics of the two most prevalent methods for the derivatization of fatty acids like this compound.
| Feature | Esterification (using BF3-Methanol) | Silylation (using BSTFA) |
| Derivative | Fatty Acid Methyl Ester (FAME) | Trimethylsilyl (TMS) Ester |
| Reaction Time | 30-60 minutes | 15-60 minutes |
| Reaction Temperature | 60-100°C | 60-80°C |
| Reagent Stability | Good, but moisture-sensitive | Highly moisture-sensitive |
| Byproducts | Water, BF3/HF | N-trimethylsilyl-trifluoroacetamide, Trifluoroacetamide |
| Derivative Stability | Very stable | Less stable, susceptible to hydrolysis |
| Advantages | Robust, widely used, stable derivatives, cost-effective.[4][5] | Fast reaction, can derivatize other functional groups (e.g., hydroxyls).[1] |
| Disadvantages | Harsher reaction conditions, potential for artifact formation.[6] | Reagent is highly sensitive to moisture, derivatives can be less stable.[7] |
Experimental Protocols
Protocol 1: Esterification of this compound to its Fatty Acid Methyl Ester (FAME) using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol describes the conversion of this compound to this compound methyl ester.
Materials:
-
This compound solution
-
Boron trifluoride-methanol (BF3-methanol) solution (10-14% w/v)[8]
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: To a reaction vial, add a known amount of this compound solution (e.g., 100 µL of a 1 mg/mL solution in a suitable solvent). If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.[1]
-
Reagent Addition: Add 0.5 mL of 14% BF3-Methanol reagent to the vial.[9]
-
Reaction: Tightly cap the vial and vortex for 10 seconds. Heat the mixture at 60°C for 30 minutes in a heating block or water bath.[9]
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial to stop the reaction and facilitate phase separation.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Allow the phases to separate. The upper hexane layer contains the fatty acid methyl esters (FAMEs).
-
Drying and Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.[1]
-
The FAMEs in hexane are now ready for GC analysis.
Protocol 2: Silylation of this compound to its Trimethylsilyl (TMS) Ester using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
This protocol details the formation of the TMS ester of this compound.
Materials:
-
This compound solution
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst[1]
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)[10]
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Add a known amount of this compound solution to a reaction vial. Ensure the sample is completely dry by evaporating any solvent under a stream of nitrogen, as silylating reagents are highly sensitive to moisture.[7][10]
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., acetonitrile) and 100 µL of BSTFA (with 1% TMCS) to the dried sample.[10]
-
Reaction: Tightly cap the vial and vortex for 10 seconds. Heat the mixture at 60-80°C for 30-60 minutes.[10]
-
Analysis: Cool the vial to room temperature. The derivatized sample can be directly injected into the GC-MS system.[1]
Visualizations
Caption: Experimental workflows for the derivatization of this compound.
Caption: Chemical reactions for derivatization of this compound.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ars.usda.gov [ars.usda.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
Application Note & Protocol: Preparation of Nonanoic-D17 Acid Stock and Working Solutions
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for the preparation of stock and working solutions of Nonanoic-D17 acid (Pelargonic-D17 acid). This compound is a deuterated form of nonanoic acid, a nine-carbon saturated fatty acid.[1] It is commonly used as an internal standard for quantitative analysis or as a tracer in metabolic research.[2] Proper preparation of solutions is critical for ensuring experimental accuracy and reproducibility. This guide outlines protocols for creating a high-concentration stock solution in an organic solvent and subsequent dilution into various vehicles for in vitro and in vivo applications.
Properties and Safety Information
It is imperative to handle this compound with appropriate safety measures. The compound is classified as corrosive and can cause skin and eye irritation.[3][4][5] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₉HD₁₇O₂ / CD₃(CD₂)₇COOH | [3][8] |
| Molecular Weight | 175.34 g/mol | [3][8] |
| CAS Number | 130348-94-6 | [8] |
| Appearance | Colorless oily liquid | [9] |
| Purity | ≥98% | [8] |
| Isotopic Enrichment | ≥98 atom % D | [3] |
| Solubility | Soluble in organic solvents (DMSO, ethanol, ether, chloroform); poorly soluble in water.[2][9][10][11] | |
| Neat Storage | Store at room temperature. Stable for up to 5 years under recommended conditions.[3][12] |
Experimental Protocols
The following protocols describe the preparation of a stock solution in Dimethyl Sulfoxide (DMSO) and two types of working solutions. Working solutions for in vivo experiments should be prepared fresh on the day of use.[2]
Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution. DMSO is a common solvent due to its ability to dissolve nonanoic acid effectively.[1]
Materials:
-
This compound (neat)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer
-
Cryogenic vials for aliquoting
Methodology:
-
Calculation: Determine the required mass of this compound. To prepare 1 mL of a 50 mg/mL stock solution, 50 mg of the compound is needed.
-
Weighing: Carefully weigh 50 mg of this compound in a suitable container.
-
Dissolution: Add the weighed this compound to a 1 mL volumetric flask. Add approximately 0.8 mL of DMSO.
-
Mixing: Cap the flask and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.[2]
-
Final Volume: Once dissolved, add DMSO to bring the final volume to 1 mL.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in cryogenic vials to prevent degradation from repeated freeze-thaw cycles.[2]
Table 2: Stock Solution Storage and Stability
| Storage Temperature | Shelf Life | Reference |
| -20°C | 1 month | [2] |
| -80°C | 6 months | [2] |
Protocol 2: Preparation of an Aqueous-Based Working Solution
This protocol is suitable for creating a working solution for administration where an aqueous vehicle is preferred. This example creates a 5 mg/mL working solution.[2]
Materials:
-
50 mg/mL this compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
-
Sterile tubes and pipettes
Methodology (for 1 mL of working solution):
-
Add Stock Solution: To a sterile tube, add 100 µL of the 50 mg/mL stock solution.
-
Add PEG300: Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add Tween-80: Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add Saline: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly. The final solution should be clear.[2]
Protocol 3: Preparation of an Oil-Based Working Solution
This protocol is an alternative for creating a working solution using corn oil as the vehicle, which may be suitable for certain experimental designs. This example also creates a 5 mg/mL working solution.[2]
Materials:
-
50 mg/mL this compound stock solution in DMSO
-
Corn oil
-
Sterile tubes and pipettes
Methodology (for 1 mL of working solution):
-
Add Stock Solution: To a sterile tube, add 100 µL of the 50 mg/mL stock solution.
-
Add Corn Oil: Add 900 µL of corn oil.
-
Mixing: Mix thoroughly by vortexing until a clear, homogeneous solution is achieved.[2] Note: If continuous dosing exceeds half a month, this protocol should be chosen carefully.[2]
Data and Workflow Summary
Table 3: Example Dilution Parameters for Working Solutions
| Parameter | Stock Solution | Aqueous Working Solution | Oil-Based Working Solution |
| Target Concentration | 50 mg/mL | 5 mg/mL | 5 mg/mL |
| Volume of Stock | N/A | 100 µL | 100 µL |
| Vehicle Component 1 | DMSO | 400 µL PEG300 | 900 µL Corn Oil |
| Vehicle Component 2 | N/A | 50 µL Tween-80 | N/A |
| Vehicle Component 3 | N/A | 450 µL Saline | N/A |
| Final Volume | 1 mL | 1 mL | 1 mL |
Experimental Workflow Diagram
Caption: Workflow for preparing stock and working solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Nonanoic acid (Dââ, 98%)- Cambridge Isotope Laboratories, DLM-9501-1 [isotope.com]
- 6. chemos.de [chemos.de]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemscene.com [chemscene.com]
- 9. atamankimya.com [atamankimya.com]
- 10. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Nonanoic Acid-d17 | FB Reagents [fbreagents.com]
Quantitative Analysis of Short-Chain Fatty Acids with Deuterated Standards: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are metabolites produced by the gut microbiota from the fermentation of dietary fibers.[1] These molecules play a crucial role in host physiology, acting as an energy source for colonocytes and as signaling molecules that influence various physiological processes, including inflammation, glucose and lipid metabolism, and gut-brain communication.[1][2] Two major signaling pathways for SCFAs involve G-protein-coupled receptors (GPCRs), such as FFAR2 and FFAR3, and the inhibition of histone deacetylases (HDACs).[1][3] Given their impact on health and disease, accurate quantification of SCFAs in biological matrices is essential for understanding their role in pathological conditions and for the development of novel therapeutics.
The use of deuterated internal standards in mass spectrometry-based quantification methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), is the gold standard for achieving the highest accuracy and precision.[4] These stable isotope-labeled standards have nearly identical chemical and physical properties to their endogenous counterparts, allowing them to effectively compensate for variations in sample preparation, extraction efficiency, and instrument response.[4][5] This application note provides detailed protocols for the quantitative analysis of SCFAs in various biological samples using deuterated standards with both GC-MS and LC-MS/MS.
Signaling Pathways of Short-Chain Fatty Acids
SCFAs exert their biological effects through two primary mechanisms: activation of G-protein-coupled receptors and inhibition of histone deacetylases.[1][6]
Caption: Overview of SCFA production and major signaling pathways.
Experimental Protocols
Accurate quantification of SCFAs requires meticulous sample handling and preparation to minimize analyte loss and contamination.[4] The following sections detail protocols for sample preparation and analysis using both GC-MS and LC-MS/MS with deuterated internal standards.
General Sample Preparation Workflow
The following diagram illustrates a typical workflow for SCFA analysis from biological samples.
Caption: General experimental workflow for SCFA quantification.
Protocol 1: GC-MS Analysis of SCFAs
This protocol is suitable for the analysis of volatile SCFAs and often involves derivatization to improve chromatographic properties.[4]
1. Materials and Reagents:
-
Deuterated internal standards (e.g., Acetic acid-d4, Propionic acid-d6, Butyric acid-d7)[7][8]
-
SCFA standards (Acetic, Propionic, Butyric, etc.)
-
Acidifying agent (e.g., Hydrochloric acid, Succinic acid)[4][7]
-
Derivatization agent (optional, e.g., MTBSTFA)[10]
-
Organic solvent for reconstitution (e.g., Ethyl acetate)
2. Sample Preparation:
-
Thaw frozen biological samples (feces, plasma, tissue) on ice.[11]
-
Homogenize solid samples (e.g., feces, tissue) in a suitable solvent (e.g., 70% isopropanol).[11]
-
To a known amount of sample homogenate or liquid sample, add the deuterated internal standard mix at a known concentration.[7]
-
Acidify the sample to a pH < 3 using an appropriate acid to protonate the SCFAs.[10]
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).[9]
-
Centrifuge to separate the phases and transfer the organic layer to a new tube.
-
(Optional) Evaporate the solvent and reconstitute in a derivatization agent. Incubate as required (e.g., 60°C for 30 minutes for MTBSTFA).[10]
-
Transfer the final extract to a GC vial for analysis.
3. GC-MS Instrumental Parameters:
-
Column: High-polarity polyethylene glycol (PEG) type column (e.g., BP20).[12][13]
-
Injection Mode: Split or splitless, depending on the expected concentration.[10]
-
Injector Temperature: 220–250°C.[10]
-
Oven Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 240°C).
-
Carrier Gas: Helium.[12]
-
MS Detection: Selected Ion Monitoring (SIM) mode, monitoring specific m/z ions for each SCFA and its deuterated standard.[7][13]
Protocol 2: LC-MS/MS Analysis of SCFAs
LC-MS/MS is a highly sensitive and specific method, often requiring derivatization to improve retention on reverse-phase columns and enhance ionization efficiency.[14][15]
1. Materials and Reagents:
-
Deuterated internal standards (e.g., [13C,D3]-Acetic acid, [D5]-Propionic acid, [D7]-Butyric acid)[11]
-
SCFA standards
-
Derivatization agent (e.g., 3-nitrophenylhydrazine hydrochloride, 3-NPH)[11][15]
-
Coupling agent (e.g., N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, EDC)[11]
-
Quenching solution (e.g., 0.1% formic acid)[11]
-
Mobile phases (e.g., Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid)[11]
2. Sample Preparation:
-
Prepare sample homogenates as described in the GC-MS protocol.
-
To a clear supernatant of the sample, add the deuterated internal standard mixture.[11]
-
Add the derivatization reagent (3-NPH) and the coupling agent (EDC).[11]
-
Incubate the mixture (e.g., at 40°C for 30 minutes).[11]
-
Stop the reaction by adding a quenching solution.[11]
-
Centrifuge the sample and transfer the supernatant to an LC vial.
3. LC-MS/MS Instrumental Parameters:
-
Column: C18 reversed-phase column (e.g., Kinetex® 2.6 µm XB-C18).[11]
-
Mobile Phase A: Water with 0.1% formic acid.[11]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]
-
Gradient: A linear gradient from low to high organic phase.[11]
-
Ionization Mode: Negative ion electrospray ionization (ESI-).[15]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM), using specific precursor-product ion transitions for each SCFA derivative and its deuterated standard.[15]
Quantitative Data
The use of deuterated internal standards allows for the accurate determination of SCFA concentrations across various biological matrices. The following tables summarize typical concentration ranges and method performance data from published studies.
Table 1: Method Performance for SCFA Quantification using Deuterated Standards
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| Acetate | LC-MS/MS | 0.003 mM | - | > 0.998 | [14] |
| Propionate | LC-MS/MS | 0.001 mM | - | > 0.998 | [14] |
| Butyrate | LC-MS/MS | 0.001 mM | - | > 0.998 | [14] |
| Acetate | GC-MS | 0.3–0.6 µg/mL | - | - | [16] |
| Propionate | GC-MS | 0.03–0.12 µg/mL | - | - | [16] |
| Butyrate | GC-MS | 0.03–0.12 µg/mL | - | - | [16] |
| Acetate | LC-MS | 40 nM | 160-310 nM | > 0.995 | [17][18] |
| Propionate | LC-MS | 40 nM | 160-310 nM | > 0.995 | [17][18] |
| Butyrate | LC-MS | 40 nM | 160-310 nM | > 0.995 | [17][18] |
Table 2: Representative Concentrations of SCFAs in Human Fecal Samples
| SCFA | Concentration Range (µmol/g wet weight) | Reference |
| Acetate | 20 - 100 | [19] |
| Propionate | 10 - 40 | [19] |
| Butyrate | 10 - 40 | [19] |
| Isobutyrate | 1 - 5 | [19] |
Table 3: SCFA Concentrations in Cecal Contents of Germ-Free vs. Specific Pathogen-Free Mice
| SCFA | Germ-Free (GF) Mice (µM) | Specific Pathogen-Free (SPF) Mice (µM) | Reference |
| Acetate | ~100 | >20,000 | [18] |
| Propionate | Near LOD | >5,000 | [18] |
| Butyrate | Near LOD | >5,000 | [18] |
Conclusion
The quantitative analysis of short-chain fatty acids using deuterated internal standards coupled with GC-MS or LC-MS/MS provides a robust and reliable approach for researchers in academia and the pharmaceutical industry. The detailed protocols and data presented in this application note serve as a valuable resource for establishing and validating these methods in the laboratory. Accurate SCFA quantification is paramount for advancing our understanding of the gut microbiome's role in health and disease and for the development of targeted therapeutic interventions.
References
- 1. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Short chain fatty acids: the messengers from down below [frontiersin.org]
- 3. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Normalization of short-chain fatty acid concentration by bacterial count of stool samples improves discrimination between eubiotic and dysbiotic gut microbiota caused by Clostridioides difficile infection- - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. lipidmaps.org [lipidmaps.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 18. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note and Protocols for Targeted Metabolomics of Nonanoic Acid using Nonanoic-D17 Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonanoic acid, a nine-carbon saturated fatty acid, is a key intermediate in fatty acid metabolism.[1] As an odd-chain fatty acid, its metabolism through β-oxidation yields both acetyl-CoA and propionyl-CoA, which can enter the Krebs cycle to contribute to cellular energy production.[1] Accurate quantification of nonanoic acid in biological matrices such as plasma, tissues, and cell cultures is crucial for studying metabolic pathways, identifying disease biomarkers, and in drug development.
Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for targeted quantification of small molecules in complex biological samples. This method utilizes a stable isotope-labeled internal standard, such as Nonanoic-D17 acid, which is chemically identical to the analyte of interest. The use of a deuterated internal standard added at the beginning of the sample preparation process allows for the correction of variability during extraction, derivatization, and ionization, leading to highly accurate and precise quantification.[1]
This document provides a detailed workflow and experimental protocols for the targeted quantification of nonanoic acid in biological samples using this compound as an internal standard.
Experimental Workflow
The overall workflow for the targeted analysis of nonanoic acid involves several key steps, from sample preparation to data analysis. The inclusion of this compound at the initial stage is critical for accurate quantification.
Caption: General workflow for targeted metabolomics of nonanoic acid.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade or higher purity chloroform, methanol, acetonitrile, and water.
-
Internal Standard (IS): this compound.
-
Analyte Standard: Nonanoic acid.
-
Extraction: Reagents for Folch extraction (chloroform, methanol).
-
Derivatization (Optional, for GC-MS): 14% Boron trifluoride in methanol (BF3-Methanol).[2]
-
Mobile Phases for LC-MS: 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in acetonitrile (Mobile Phase B).[1]
Sample Preparation: Lipid Extraction from Plasma (Modified Folch Method)[2]
-
To a 15 mL glass tube, add 100 µL of plasma or serum.
-
Add a known amount of this compound internal standard solution. The amount should be optimized to be within the linear range of the calibration curve.
-
Add 2 mL of methanol and vortex for 30 seconds.
-
Add 4 mL of chloroform and vortex for 1 minute.
-
Add 1 mL of deionized water and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC-MS mobile phase for analysis.
LC-MS/MS Instrumental Parameters
The following are typical starting parameters for an LC-MS/MS system and should be optimized for the specific instrument used.[1]
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC System |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, then re-equilibrate |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS/MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data: MRM Transitions
Multiple Reaction Monitoring (MRM) transitions must be optimized by infusing pure standards of nonanoic acid and this compound. The precursor ion will be the deprotonated molecule [M-H]⁻. The following table provides the expected precursor ions and illustrative product ions and collision energies, which require empirical optimization on the specific mass spectrometer being used.[1]
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] (Illustrative) | Collision Energy (eV) (Illustrative) |
| Nonanoic Acid | 157.1 | 113.1 | 10 |
| This compound | 174.2 | 129.2 | 12 |
Metabolic Pathway: Beta-Oxidation of Nonanoic Acid
Nonanoic acid, as a medium-chain fatty acid, undergoes beta-oxidation in the mitochondria to produce energy.[3] This catabolic process involves a series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, releasing acetyl-CoA in each cycle.[4][5] For an odd-chain fatty acid like nonanoic acid, the final cycle yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.
Caption: Beta-oxidation pathway of nonanoic acid in the mitochondria.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both nonanoic acid and the internal standard (this compound) in all samples, calibration standards, and quality controls.
-
Ratio Calculation: For each sample and standard, calculate the peak area ratio of the analyte (nonanoic acid) to the internal standard (this compound).
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of nonanoic acid and a fixed concentration of this compound. Plot the peak area ratios of the calibration standards against their corresponding concentrations to generate a linear regression curve.
-
Quantification: Use the equation from the calibration curve to determine the concentration of nonanoic acid in the unknown samples based on their measured peak area ratios.[1]
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of nonanoic acid in complex biological matrices. The stable isotope dilution technique corrects for analytical variability, ensuring high precision and accuracy in LC-MS/MS-based targeted metabolomics studies. The protocols provided herein serve as a comprehensive guide for researchers to implement this powerful analytical strategy in their studies of fatty acid metabolism and related fields.
References
Troubleshooting & Optimization
Technical Support Center: Deuterium Isotope Effect in Chromatography
Welcome to the technical support center for troubleshooting issues related to the deuterium isotope effect in chromatography. This resource is designed for researchers, scientists, and drug development professionals who use deuterated compounds, particularly as internal standards in quantitative mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the deuterium isotope effect in chromatography?
The deuterium isotope effect in chromatography, also known as the chromatographic isotope effect (CIE), is the phenomenon where a deuterated compound exhibits a different retention time compared to its non-deuterated (protiated) counterpart.[1][2][3][4] This is a predictable outcome based on the subtle physicochemical differences between the two molecules.[2]
Q2: Why does my deuterated internal standard elute at a different time than the analyte?
This occurs due to minor differences between the Carbon-Hydrogen (C-H) and Carbon-Deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, which results in the deuterated molecule having a smaller van der Waals radius and reduced polarizability.[1][4][5] These changes, while small, alter the molecule's interaction with the chromatographic stationary phase, leading to a shift in retention time.[1][2][3][4]
The direction of the shift depends on the chromatographic mode:
-
Reversed-Phase (RPLC): Deuterated compounds are slightly less hydrophobic and generally elute earlier than their non-deuterated analogs.[1][2][4][6] This is often called an "inverse isotope effect."[1][7]
-
Normal-Phase (NPLC): Deuterated compounds tend to interact more strongly with the polar stationary phase and typically elute later than their non-deuterated analogs.[4][8]
Q3: What factors influence the magnitude of the retention time shift?
Several factors can influence the degree of separation between a deuterated compound and its analog:[2]
-
Number of Deuterium Atoms: A greater number of deuterium atoms generally leads to a more pronounced retention time shift.[2][3][7][9]
-
Position of Deuteration: The location of the deuterium atoms within the molecule affects its overall polarity and interaction with the stationary phase.[2][5][7] For example, deuteration on an aromatic ring can have a different impact than on an aliphatic chain.[1]
-
Chromatographic Conditions: Mobile phase composition (e.g., methanol vs. acetonitrile), gradient slope, column temperature, and stationary phase chemistry can all modulate the observed retention time difference.[1][2][8]
Q4: Can this chromatographic shift affect my quantitative results?
Yes. If the deuterated internal standard (IS) and the analyte do not co-elute, they may experience different degrees of matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.[3][7][10] This can compromise the fundamental assumption of using an IS—that it behaves identically to the analyte—leading to inaccurate and imprecise quantification.[3][11][12][13]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: My deuterated internal standard is partially or completely separating from my analyte.
This is the most common manifestation of the isotope effect. While a small, consistent shift may be acceptable, significant separation requires optimization.
Troubleshooting Steps:
-
Confirm and Quantify the Shift: Overlay the chromatograms for the analyte and the deuterated IS to visually confirm the separation and calculate the difference in retention time (Δt_R).[3][14]
-
Modify Chromatographic Conditions:
-
Adjust the Gradient: A shallower gradient around the elution time of the compounds can minimize separation.[2][3][11]
-
Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity, as they have different interactions (e.g., π-π interactions with methanol) that may change the retention behavior.[8][11]
-
Lower the Column Temperature: In RPLC, reducing the temperature (e.g., from 40°C to 30°C) generally increases retention and can enhance separation by amplifying small energy differences. Conversely, sometimes a change in temperature can be used to reduce the separation.[8][11]
-
Adjust Mobile Phase pH: For ionizable compounds, small changes in pH can alter their ionization state and hydrophobicity, potentially reducing the Δt_R.[2][11]
-
-
Use a Lower Resolution Column: Counterintuitively, if the goal is co-elution to ensure identical matrix effects, switching to a column with lower efficiency (e.g., larger particle size or shorter length) can broaden peaks, forcing them to overlap.[8][11]
-
Consider Alternative Labeling: If chromatographic fixes are unsuccessful, consider using an internal standard labeled with ¹³C or ¹⁵N. These isotopes cause negligible retention time shifts compared to deuterium.[11][12][13][15][16]
Issue 2: The peak shape of my deuterated standard is poor (e.g., split, tailing), but the analyte peak is fine.
While often caused by standard chromatographic problems (column degradation, mobile phase mismatch), peak splitting exclusive to the deuterated standard can indicate a specific issue.
Troubleshooting Steps:
-
Check for Labile Deuterium Atoms: If deuterium atoms are on labile positions (like -OH, -NH, or -SH groups), they can exchange with protons (hydrogen) from the mobile phase, particularly if it contains water.[7] This creates a mixed population of partially deuterated molecules that can separate chromatographically, appearing as a split or broadened peak.
-
Solution: The best practice is to use internal standards where deuterium atoms are placed on stable, non-exchangeable positions, such as aliphatic or aromatic carbons.[17]
Quantitative Data Summary
The following tables summarize typical retention time (t_R) differences observed due to the deuterium isotope effect in reversed-phase liquid chromatography (RPLC). A negative Δt_R indicates the deuterated compound elutes earlier.
Table 1: Effect of Deuteration Level on Retention Time
| Compound | Deuteration Level | t_R of Analyte (min) | t_R of Standard (min) | Δt_R (sec) | Chromatographic System |
|---|---|---|---|---|---|
| Metformin | d0 vs. d6 | 3.60 | 3.57 | -1.8 | GC-MS[18] |
| Peptide Mix | d0 vs. d4 (intermediate) | N/A | N/A | -2.0 | nUHPLC[6] |
| Peptide Mix | d0 vs. d8 (heavy) | N/A | N/A | -2.9 | nUHPLC[6] |
| Olanzapine | d0 vs. d3 | 1.60 | 1.66 | +3.6 | Normal-Phase LC-MS/MS[19] |
| Des-methyl Olanzapine | d0 vs. d8 | 2.62 | 2.74 | +7.2 | Normal-Phase LC-MS/MS[19] |
Note: Positive Δt_R for Olanzapine and its metabolite is expected as the experiment was run in Normal-Phase mode.
Experimental Protocols
Protocol 1: Evaluation of Co-elution of an Analyte and its Deuterated Internal Standard
Objective: To precisely determine the retention time difference (Δt_R) between a non-deuterated analyte and its deuterated internal standard under specific LC-MS conditions.[14]
Materials:
-
Analyte standard
-
Deuterated internal standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
-
LC-MS/MS system
Methodology:
-
Standard Preparation:
-
Prepare individual stock solutions of the analyte and the deuterated IS in a suitable solvent (e.g., methanol) at 1 mg/mL.
-
Prepare a working solution mixture containing both the analyte and the IS at a final concentration of 1 µg/mL each.
-
-
LC-MS/MS Conditions (Example for RPLC):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 40 °C.[14]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, increase linearly to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.[14]
-
Flow Rate: 0.4 mL/min.[14]
-
Injection Volume: 5 µL.[14]
-
MS Detection: Use Multiple Reaction Monitoring (MRM) with at least one specific transition for the analyte and one for the deuterated IS.
-
-
Data Acquisition and Analysis:
-
Inject the working solution mixture onto the LC-MS/MS system.
-
Acquire the chromatograms, monitoring the channels for both the analyte and the IS.
-
Determine the retention time at the apex of each peak.
-
Calculate the difference: Δt_R = t_R(Analyte) - t_R(IS).
-
Repeat the injection at least three times to assess the reproducibility of the retention times and the Δt_R.[14]
-
Visualizations
Below are diagrams illustrating key workflows and concepts related to the deuterium isotope effect.
Caption: Troubleshooting workflow for managing analyte and deuterated IS separation.
Caption: Key factors that influence the magnitude of the deuterium isotope effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Application of screening experimental designs to assess chromatographic isotope effect upon isotope-coded derivatization for quantitative liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
impact of unlabeled analyte impurity in Nonanoic-D17 acid
Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals using Nonanoic-D17 acid as an internal standard in quantitative analysis. Here you will find troubleshooting guides and frequently asked questions to address common issues related to unlabeled analyte impurity and other potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of nonanoic acid, a nine-carbon saturated fatty acid.[1][2] In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), it serves as an ideal internal standard (IS).[2] Because it is chemically almost identical to the unlabeled nonanoic acid (the analyte), it behaves similarly during sample preparation, chromatography, and ionization.[3] However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer.[3] By adding a known quantity of this compound to every sample, it can be used to correct for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise results.[3][4][5]
Q2: What is "unlabeled analyte impurity" in this compound?
Unlabeled analyte impurity refers to the presence of the non-deuterated version of the molecule (nonanoic acid) within the deuterated internal standard material.[6][7] During the synthesis of deuterated compounds, it is challenging to achieve 100% isotopic enrichment, meaning a small fraction of the standard may not contain all 17 deuterium atoms.[8] The most critical of these isotopic impurities is the completely unlabeled (d0) analyte.[7][9]
Q3: What are the primary consequences of this impurity in my experiments?
The presence of unlabeled nonanoic acid as an impurity in the this compound standard is a significant issue that can lead to erroneous results.[8] The key consequences are:
-
Inaccurate Quantification: The impurity directly contributes to the signal of the analyte being measured, leading to a positive bias and an overestimation of the analyte's true concentration.[3][7]
-
Elevated Baselines: It can cause a high background signal at the analyte's mass-to-charge ratio (m/z) in blank samples that are spiked only with the internal standard.[3][7]
-
Non-Linearity: The constant contribution of the impurity can make calibration curves non-linear, particularly at the lower limit of quantification (LLOQ).[3][10]
-
Compromised Sensitivity: The artificial inflation of the baseline signal can make it difficult to accurately detect and quantify low levels of the analyte, effectively raising the LLOQ of the assay.[6][8]
Q4: What are the recommended purity levels for this compound?
For reliable and accurate quantitative analysis, high purity of the deuterated internal standard is essential.[6] While specifications may vary slightly, the general recommendations are summarized below.
Table 1: Recommended Purity Specifications for Deuterated Internal Standards
| Purity Type | Recommended Level | Rationale |
| Chemical Purity | >99% | Minimizes the risk of interference from other chemical compounds or byproducts from synthesis.[9][11][12] |
| Isotopic Enrichment | ≥98% | Ensures a strong, distinct signal for the internal standard and minimizes the concentration of the unlabeled analyte impurity.[4][12] |
Troubleshooting Guides
Q5: I'm seeing a high signal for my analyte in blank samples. Is my this compound contaminated?
A significant analyte signal in a blank matrix sample containing only the internal standard is a classic symptom of unlabeled analyte impurity in the deuterated standard.[3][7] This "cross-signal contribution" can artificially inflate the analyte's signal.[6] To confirm this, you should perform an internal standard contribution assessment.
Q6: The contribution from my internal standard is higher than the recommended limit. What are my options?
If the experimental assessment confirms that the unlabeled impurity contributes more than the accepted limit (typically >20% of the LLOQ response), you have a few options:
-
Source a Higher Purity Standard: This is the most effective solution.[11] Contact your supplier to obtain a new lot of this compound with higher isotopic purity (ideally ≥99%).
-
Increase the LLOQ: If sourcing a new standard is not feasible, you may need to raise the lower limit of quantification for your assay to a level where the contribution from the impurity is less than 20%.[8]
-
Use a Non-linear Calibration Function: In some advanced cases, a non-linear regression model that accounts for the constant interference can be used to fit the calibration curve and provide more accurate quantification.[10]
Table 2: Acceptance Criteria for Unlabeled Analyte Contribution from Internal Standard
| Source of Contribution | Acceptance Criteria |
| Internal Standard → Analyte | The signal response for the analyte in a blank sample spiked only with the internal standard should be ≤ 20% of the analyte's response at the LLOQ.[8][9] |
Experimental Protocols
Protocol 1: Assessing the Contribution of Unlabeled Analyte from the this compound Internal Standard
Objective: To quantify the signal interference at the mass transition of the unlabeled nonanoic acid that originates from the deuterated internal standard.[9]
Methodology:
-
Solution Preparation:
-
"Zero Sample": Prepare a sample using a blank biological matrix (e.g., plasma from an untreated subject). Spike this sample only with your this compound internal standard at the final working concentration used in your assay.[9]
-
"LLOQ Sample": Prepare a sample using the same blank biological matrix. Spike this sample with the unlabeled nonanoic acid analyte at its Lower Limit of Quantification (LLOQ) concentration.[9] Do not add the internal standard to this specific sample for this test.
-
-
LC-MS/MS Analysis:
-
Inject the "Zero Sample" and the "LLOQ Sample" onto the LC-MS/MS system.
-
Analyze the samples using your validated method in Multiple Reaction Monitoring (MRM) mode, specifically monitoring the mass transition for the unlabeled nonanoic acid .
-
-
Data Analysis and Calculation:
-
Measure the peak area of the unlabeled nonanoic acid in the chromatogram from the "Zero Sample" (let's call this Area_Analyte_in_Zero).
-
Measure the peak area of the unlabeled nonanoic acid in the chromatogram from the "LLOQ Sample" (Area_Analyte_in_LLOQ).
-
Calculate the percent contribution using the following formula:
-
% Contribution = (Area_Analyte_in_Zero / Area_Analyte_in_LLOQ) * 100
-
-
Acceptance Criteria: The calculated % Contribution should be ≤ 20%.[8][9]
Table 3: Example Data from an Isotopic Purity Assessment This table shows hypothetical data to illustrate the calculation.
| Sample | Peak Area of Unlabeled Nonanoic Acid | Calculation | Result |
| LLOQ Sample | 12,500 | - | - |
| Zero Sample | 1,875 | (1,875 / 12,500) * 100 | 15% (Acceptable) |
| Zero Sample (High Impurity Lot) | 4,500 | (4,500 / 12,500) * 100 | 36% (Unacceptable) |
Related Technical Issues
Q7: My deuterated standard has a different retention time than the analyte. Is this a problem?
Yes, it is common for a deuterated standard to have a slightly different chromatographic retention time than its unlabeled counterpart, a phenomenon known as the "deuterium isotope effect".[3] While often minor, this can become a problem if the analyte and internal standard elute in a region of the chromatogram where matrix effects are changing rapidly.[3] If they experience different degrees of ion suppression or enhancement because they are not co-eluting perfectly, the accuracy of the quantification can be compromised.[11] It is crucial to verify co-elution during method development and assess matrix effects to ensure the internal standard is accurately compensating for them.[11]
References
- 1. Nonanoic acid (Dââ, 98%)- Cambridge Isotope Laboratories, DLM-9501-1 [isotope.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimizing Nonanoic-D17 Acid as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Nonanoic-D17 acid as an internal standard (IS) in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of nonanoic acid, a nine-carbon saturated fatty acid.[1] It serves as an excellent internal standard for quantitative analysis, particularly in mass spectrometry (MS) based methods like GC-MS and LC-MS.[1] The key advantage of using a stable isotope-labeled (SIL) internal standard like this compound is that it is chemically almost identical to the endogenous analyte (nonanoic acid).[2][3] This allows it to co-elute chromatographically and experience similar ionization effects and sample preparation losses, effectively correcting for variations during the analytical process.[2][4]
Q2: What are the key purity considerations for this compound?
When using this compound, two primary types of purity are critical:
-
Chemical Purity: This refers to the percentage of the material that is this compound, excluding other chemical compounds. A recommended chemical purity is typically >98%.[5]
-
Isotopic Purity (or Enrichment): This indicates the percentage of the molecule that contains the specified number of deuterium atoms (D17). The most significant isotopic impurity is often the unlabeled nonanoic acid (d0). A recommended isotopic purity is ≥98%.[5][6]
Impurities can lead to inaccurate quantification, particularly a positive bias if significant amounts of the unlabeled analyte are present in the internal standard.[5]
Q3: At what stage of the experimental workflow should the internal standard be added?
The internal standard should be added at the earliest possible stage of the sample preparation process.[2][7] This ensures that it can account for variability throughout the entire workflow, including extraction, derivatization (if any), and analysis.[2] Consistent and accurate addition of the internal standard is crucial for reliable quantification.[8]
Q4: How does this compound help in correcting for matrix effects?
Matrix effects, which are the suppression or enhancement of the analyte's signal due to co-eluting components from the sample matrix, are a common challenge in LC-MS analysis.[9][10] Since a SIL-IS like this compound has nearly identical physicochemical properties to the analyte, it is affected by the matrix in a very similar way.[11] By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more accurate and precise quantification.[3][12]
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
Objective: To determine the optimal concentration of this compound that provides a stable and reproducible signal for normalizing the analyte's response, resulting in the lowest variability in the analyte/IS peak area ratio.[13]
Methodology:
-
Prepare Stock Solutions:
-
Create a stock solution of your analyte (e.g., nonanoic acid) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Create a stock solution of this compound in the same solvent, also at 1 mg/mL.
-
-
Prepare Analyte Working Solution:
-
Prepare a solution of the analyte in the blank biological matrix (e.g., plasma, tissue homogenate) at a concentration that corresponds to the middle of your expected calibration curve (mid-QC level).[13]
-
-
Prepare a Series of Internal Standard Spiking Solutions:
-
Create a series of this compound working solutions at different concentrations. These should cover a range around the target analyte concentration (e.g., 0.5x, 1x, 2x, 5x, and 10x the mid-QC analyte concentration).[13]
-
-
Spike Samples:
-
For each IS concentration level, prepare at least five to six replicates.
-
To blank matrix, add a small, fixed volume of the analyte working solution (from step 2) and a fixed volume of the respective IS spiking solution (from step 3).
-
-
Sample Extraction:
-
Process all prepared samples using your established extraction procedure (e.g., protein precipitation with acetonitrile or liquid-liquid extraction).[14]
-
-
LC-MS/MS or GC-MS Analysis:
-
Analyze all replicates on the instrument.
-
-
Data Evaluation:
-
Calculate the mean peak area, standard deviation (SD), and coefficient of variation (%CV) for the this compound signal at each concentration.[13]
-
Calculate the peak area ratio (Analyte Area / IS Area) for each replicate.[13]
-
Calculate the mean ratio, SD, and %CV of the peak area ratio at each IS concentration.[13]
-
The optimal IS concentration is the one that results in the lowest %CV for the peak area ratio, while ensuring the IS peak has an adequate signal-to-noise ratio and good peak shape.[13]
-
Data Presentation
Table 1: Example Data for Optimization of this compound Concentration
| This compound Concentration (ng/mL) | Mean IS Peak Area | IS Area %CV | Mean Analyte/IS Peak Area Ratio | Peak Area Ratio %CV |
| 25 | 150,000 | 12.5% | 2.15 | 11.8% |
| 50 | 310,000 | 8.2% | 1.05 | 4.1% |
| 100 | 650,000 | 5.1% | 0.51 | 4.5% |
| 250 | 1,600,000 | 4.5% | 0.20 | 6.2% |
| 500 | 3,300,000 | 4.2% | 0.10 | 7.8% |
In this example, a concentration of 50 ng/mL would be selected as it provides the lowest %CV for the peak area ratio, indicating the most precise measurement.[13]
Visualizations
Caption: Experimental workflow for optimizing internal standard concentration.
Troubleshooting Guide
Q5: The peak area of my this compound internal standard is highly variable across my sample batch (%CV > 15%). What are the potential causes?
High variability in the internal standard signal can compromise the reliability of your results.[15] Here are the common causes and troubleshooting steps:
-
Inconsistent Sample Preparation:
-
Problem: Inaccurate or inconsistent pipetting of the IS solution, or incomplete mixing.
-
Solution: Review your protocol for adding the internal standard.[8] Ensure you are using calibrated pipettes and that the IS is added early and vortexed thoroughly to ensure homogeneity.
-
-
Instrument Instability:
-
Matrix Effects:
-
Problem: Significant differences in the matrix composition between samples can cause variable ion suppression or enhancement, affecting the IS signal.[9][13] This suggests the IS may not be adequately compensating for the matrix effect.
-
Solution: Improve sample clean-up procedures (e.g., using solid-phase extraction) to remove interfering matrix components.[11] Also, verify that the analyte and IS co-elute perfectly.
-
-
IS Stability Issues:
-
Problem: The this compound may be degrading in the stock solution, working solution, or in the processed samples.
-
Solution: Prepare fresh working solutions of the internal standard.[5] Perform stability tests, such as freeze-thaw and autosampler stability, to ensure the IS is stable under your experimental conditions.[16]
-
Q6: My results show poor accuracy and precision, even though the IS signal seems stable. What could be the cause?
Even with a stable IS signal, poor performance can occur. The most likely culprits are related to how well the IS mimics the analyte.
-
Chromatographic Separation of Analyte and IS:
-
Problem: A slight chromatographic separation between the analyte and the deuterated IS can occur due to an "isotope effect".[13] If they do not co-elute perfectly, they are exposed to different matrix components as they enter the ion source, leading to differential ion suppression and inaccurate correction.[13]
-
Solution: Overlay the chromatograms of the analyte and this compound to confirm they elute at the exact same time. If separation is observed, adjust the chromatographic method (e.g., gradient, mobile phase) to achieve complete co-elution.[13]
-
-
Contamination of IS with Unlabeled Analyte:
-
Problem: The this compound standard may be contaminated with unlabeled nonanoic acid. This will artificially inflate the analyte signal, causing a positive bias, especially at the lower limit of quantification (LLOQ).[5]
-
Solution: Analyze a "zero sample" containing only the blank matrix and the IS at its working concentration. The signal at the analyte's mass-to-charge ratio should be negligible (typically less than 5% of the LLOQ response).[5] If it is too high, you may need to source a new, higher-purity lot of the internal standard.
-
-
Analyte Concentration Outside the Linear Range:
-
Problem: The concentration of your analyte in some samples may be too high, saturating the detector. In this case, the IS cannot properly normalize the signal.
-
Solution: Dilute the affected samples so that the analyte concentration falls within the linear range of the calibration curve and re-inject.
-
Caption: Troubleshooting workflow for common internal standard issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. reddit.com [reddit.com]
- 12. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. ojp.gov [ojp.gov]
inconsistent Nonanoic-D17 acid peak area in replicate injections
Technical Support Center: Chromatography & Mass Spectrometry
Topic: Troubleshooting Inconsistent Nonanoic-D17 Acid Peak Area in Replicate Injections
This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving variability in the peak area of this compound, a common internal standard, during replicate injections in LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard (IS) peak area is inconsistent across replicate injections. What are the primary causes?
Inconsistent peak areas for an internal standard like this compound in replicate injections can undermine the quantitative accuracy of an assay. The issue typically originates from one of four areas: chromatographic/integration issues, instrument-related problems, method-specific factors, or the sample/standard itself. A systematic approach is crucial for efficient troubleshooting.
The flowchart below outlines a logical workflow to diagnose the root cause of the variability.
Caption: A logical troubleshooting workflow for inconsistent internal standard peak areas.
Q2: How can I be sure that peak integration is not the cause of the variability?
Improper or inconsistent peak integration is a leading cause of peak area variability.[1] Chromatography data systems use algorithms with specific parameters to detect and measure peaks; minor inconsistencies in how the baseline is drawn or how much of a peak is included can lead to significant area differences.[1][2]
Key Areas to Investigate:
-
Automated Integration Parameters: Ensure that the peak detection and integration parameters (e.g., peak width, slope, threshold) are optimized for the this compound peak. These parameters should be robust enough to handle minor shifts in retention time without altering the integration.[1]
-
Baseline Correction: Review the baseline for each replicate. Is it being drawn consistently from the start to the end of the peak? Erroneous baseline placement, especially on noisy or drifting baselines, will cause errors.
-
Manual Integration: If manual integration is used, it must be scientifically justifiable and applied consistently to all samples, standards, and QCs.[3][4] Inconsistent manual adjustments are a major source of regulatory concern and analytical error.[3]
| Parameter | Potential Issue | Recommended Action |
| Peak Width | Set too narrow, it may prematurely end integration on broad peaks. Set too wide, it may merge noise with the peak. | Set the value to match the average width of the IS peak at half-height. |
| Threshold/Slope | A threshold that is too low may integrate baseline noise. A threshold that is too high may miss the peak entirely. | Adjust to a level that reliably detects the peak's start and end without picking up noise. |
| Baseline Placement | Inconsistent start/end points, especially with tailing or fronting peaks. | Visually inspect all replicates. If inconsistent, adjust integration events or re-evaluate chromatography. |
Experimental Protocol: System Suitability Test (SST) for Peak Area Precision
-
Preparation: Prepare a mid-concentration quality control (QC) sample containing this compound.
-
Injection: Inject this single sample six times consecutively at the beginning of your analytical run.
-
Data Processing: Process all six injections using the exact same integration method. No manual integration should be applied.
-
Analysis: Calculate the peak area for the this compound in each of the six injections.
-
Evaluation: Calculate the mean, standard deviation, and percent relative standard deviation (%RSD or %CV) of the peak areas.
-
Acceptance Criteria: A common acceptance criterion for peak area precision in an SST is a %RSD of ≤ 5%. However, this can vary depending on the assay and regulatory requirements. A high %RSD points towards an issue with the instrument or method.
Q3: How can I diagnose and minimize sample carryover?
Carryover occurs when residual analyte or internal standard from a preceding, high-concentration sample appears in a subsequent injection, artificially increasing its peak area.[5][6] Sticky compounds like fatty acids can adhere to surfaces in the LC system.[5][7]
Common Sources of Carryover:
-
Autosampler needle (internal and external surfaces)
-
Injection valve rotor seal and stator
-
Column, especially the inlet frit and guard column[7]
| Test | Purpose | Expected Outcome if Carryover is Present |
| Blank after High Standard | To quantify the amount of carryover. | A peak for this compound is observed in the blank injection immediately following the highest calibrator. |
| Wash Solvent Strength | To ensure the needle/loop wash is effective. | Increasing the percentage of organic solvent in the wash solution reduces or eliminates the carryover peak. |
Regulatory Guideline: For many bioanalytical methods, carryover in a blank sample should not contribute more than 20% to the response of the analyte at the Lower Limit of Quantification (LLOQ).[8]
Experimental Protocol: Carryover Assessment
-
Injection Sequence:
-
Inject a blank sample (matrix without IS) to establish a baseline.
-
Inject the highest concentration standard (e.g., the upper limit of quantification, ULOQ).
-
Immediately inject one or more blank samples.[8]
-
-
Analysis: Examine the chromatogram of the blank injection(s) that followed the ULOQ.
-
Calculation: If a peak is present for this compound, calculate its area. Compare this area to the average peak area of your LLOQ standard.
-
Carryover (%) = (Peak Area in Blank / Peak Area at LLOQ) * 100
-
-
Mitigation: If carryover is unacceptable, incorporate a stronger needle wash solution (e.g., 100% organic solvent) into your method or perform extra blank injections between samples.[9]
Q4: Could matrix effects be causing the variability, and how do I assess them?
Yes, matrix effects can cause significant peak area inconsistency.[10] This occurs when co-eluting compounds from the sample matrix (e.g., lipids, salts) enhance or suppress the ionization of the internal standard in the mass spectrometer's source.[10][11] While a stable isotope-labeled IS like this compound is designed to compensate for this, severe or differential matrix effects can still be a problem, especially if the IS and analyte do not co-elute perfectly.[11]
Caption: Diagram illustrating how co-eluting matrix components can suppress ion formation.
Experimental Protocol: Quantitative Assessment of Matrix Effects
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): Spike the this compound into a clean solvent (e.g., the initial mobile phase composition) at a concentration typical for your assay.
-
Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix (e.g., plasma, urine) through your entire sample preparation procedure. After the final extraction step, spike the resulting clean extracts with the this compound at the same concentration used in Set A.
-
-
Analysis: Inject and analyze both sets of samples.
-
Calculation:
-
Calculate the average peak area for the IS in Set A (Area_Neat) and Set B (Area_PostSpike).
-
Matrix Effect = (Area_PostSpike / Area_Neat)
-
A value of 1 indicates no matrix effect. A value < 1 indicates ion suppression. A value > 1 indicates ion enhancement.
-
-
Evaluation: Calculate the %RSD of the matrix effect values across the different lots of the biological matrix. A high %RSD (>15%) indicates that the matrix effect is variable and is a likely source of imprecision.
Q5: What instrumental factors should I check?
Hardware malfunctions can lead to both random and trending peak area variability. A process of elimination is often the best approach.
| Instrument Module | Symptom | Potential Cause | Troubleshooting Step |
| Autosampler/Injector | Random, unpredictable peak areas. | Air bubble in the sample syringe; worn or scratched injector rotor seal; sample loop leak.[9][12] | Visually inspect the syringe during injection. Perform an injector leak test. Replace the rotor seal. |
| LC Pump(s) | Gradual decrease or increase in peak area over the run; retention time shifts. | Inconsistent mobile phase composition due to poor mixing or pump seal failure; unstable flow rate. | Check for stable system pressure. Purge the pumps. Check pump seals for leaks or salt buildup. |
| MS Detector | Abrupt changes in peak area; squared-off or misshapen peaks.[13] | Insufficient MS dwell time leading to too few data points across the peak (<15 points is often problematic).[13] | Increase the dwell time for the this compound MRM transition or reduce the number of concurrent MRM transitions. |
| General | A gradual decrease in peak area over many injections. | Sample degradation in the autosampler tray.[9] | Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). |
Q6: Could the purity of my this compound be the problem?
Yes, the purity of the internal standard is critical. Inconsistent peak areas can sometimes be traced back to impurities, although this is less common than instrumental or method-related issues. Two types of purity are important.[14]
-
Chemical Purity: Refers to the absence of other chemical compounds.
-
Isotopic Purity: Refers to the percentage of the standard that is fully deuterated (D17) versus containing fewer deuterium atoms or being completely unlabeled (D0).[14]
The presence of unlabeled Nonanoic acid (D0) in your D17 standard is particularly problematic as it will contribute to the analyte's signal, causing a positive bias.[14] While less likely to cause inconsistent IS peak area, an impure standard compromises overall assay accuracy.
| Purity Type | Recommended Specification | Potential Impact of Impurity |
| Chemical Purity | >98% | Extraneous peaks that could interfere with chromatography.[14] |
| Isotopic Purity | ≥98% | Inaccurate quantification due to contribution to the analyte signal.[14] |
Protocol: Assessing Contribution from Unlabeled Impurity
-
Prepare a "Zero Sample": Create a sample containing your blank matrix and the this compound at its working concentration (but no analyte).
-
Analysis: Analyze this sample and monitor the mass transition for the unlabeled Nonanoic acid.
-
Evaluation: The peak area observed at the analyte's mass transition should be negligible, typically less than 5% of the area of your LLOQ standard. If it is higher, you may need to source a new, purer lot of the internal standard.[14]
References
- 1. Confirming Peak Integration : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. How Do I Integrate This Chromatogram? | Separation Science [sepscience.com]
- 3. agilent.com [agilent.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. youtube.com [youtube.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. halocolumns.com [halocolumns.com]
- 10. tandfonline.com [tandfonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Decreasing Peak Area, poor reproducibility - Chromatography Forum [chromforum.org]
- 13. support.waters.com [support.waters.com]
- 14. benchchem.com [benchchem.com]
degradation of Nonanoic-D17 acid during sample processing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential degradation of Nonanoic-D17 acid during sample processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in experiments?
This compound is a deuterated form of nonanoic acid, a nine-carbon saturated fatty acid.[1][2] Its primary application in research is as a stable isotope-labeled internal standard for quantitative analysis of nonanoic acid and other fatty acids using mass spectrometry (MS) techniques like GC-MS or LC-MS.[1][3] Using a deuterated standard is considered a gold standard because it has nearly identical chemical and physical properties to the non-labeled analyte, allowing it to accurately account for variations during sample preparation, extraction, and analysis.[3][4]
Q2: I'm observing low recovery of my this compound internal standard. What are the common causes?
Low recovery of this compound can stem from several factors during sample processing. These include:
-
Inefficient Extraction: The chosen solvent may not be optimal for extracting the fatty acid from the sample matrix.[5] Adjusting solvent polarity or using more rigorous extraction techniques like sonication can help.
-
Sample Matrix Effects: Components in the biological matrix (e.g., plasma, tissue) can interfere with extraction or cause ion suppression in the mass spectrometer.[6]
-
Analyte Instability: Although saturated fatty acids are generally stable, degradation can occur under certain conditions, such as exposure to high heat or extreme pH.[5][7]
-
Loss During Cleanup Steps: Significant amounts of the standard can be lost during multi-step cleanup procedures like solid-phase extraction (SPE) if the protocol is not optimized.[5]
Q3: What are the recommended storage and handling conditions for this compound and samples containing it?
For the neat compound, suppliers recommend storage at room temperature, protected from light and moisture.[2][8] It is stable for several years under these conditions.[8][9] For stock solutions and working solutions, it is best practice to prepare them fresh. If storage is necessary, keep them in a well-sealed container at a low temperature (e.g., -20°C) to minimize any potential for degradation. For biological samples that have been spiked with the internal standard, it is recommended to process them immediately or store them at -80°C to prevent enzymatic degradation of fatty acids.
Q4: Can this compound degrade at high temperatures during sample processing?
Yes, thermal degradation is a possibility, although saturated fatty acids are relatively stable. Studies on similar long-chain fatty acids show that significant degradation occurs at prolonged exposure to high temperatures (e.g., 140-160°C for 8 hours).[7] During routine sample processing steps like solvent evaporation, it is crucial to use a gentle stream of nitrogen and a controlled temperature water bath to avoid excessive heat.[5]
Troubleshooting Guide for Low Recovery
This guide provides a structured approach to diagnosing and resolving issues of low this compound recovery.
Problem: Consistently low or variable signal intensity of this compound.
Below is a logical workflow to troubleshoot this issue.
Caption: Troubleshooting workflow for low this compound recovery.
Quantitative Data Summary
The choice of sample preparation method significantly impacts the recovery and signal intensity of the internal standard by affecting both extraction efficiency and the severity of matrix effects. The following table provides illustrative data on how different methods can influence signal intensity when analyzing fatty acids in plasma.
Table 1: Effect of Sample Preparation Method on Internal Standard Signal Intensity in Plasma
| Sample Preparation Method | Relative Signal Intensity (%) | Relative Matrix Effect (%) |
|---|---|---|
| Protein Precipitation (Acetonitrile) | 45 | 55 |
| Liquid-Liquid Extraction (MTBE) | 75 | 25 |
| Solid-Phase Extraction (C18) | 95 | 5 |
Note: This data is representative and intended for guidance.[6] Actual results may vary based on specific laboratory conditions and sample types.
Experimental Protocols
A robust sample preparation method is critical for accurate quantification. Solid-Phase Extraction (SPE) is often effective at removing interfering matrix components, leading to higher signal intensity and better reproducibility.[6]
Protocol 1: Solid-Phase Extraction (SPE) of Nonanoic Acid from Plasma
This protocol is designed for the cleanup of plasma samples for the analysis of nonanoic acid using this compound as an internal standard.[6][10]
Caption: Experimental workflow for SPE of nonanoic acid from plasma.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Plasma Sample
-
This compound Internal Standard (IS) Solution
-
Methanol, Water, Acetonitrile (LC-MS Grade)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the this compound IS solution. Add 200 µL of methanol to precipitate proteins.[10]
-
Mixing and Separation: Vortex the sample for 30 seconds and then centrifuge at 10,000 x g for 10 minutes.[6]
-
Supernatant Collection: Carefully collect the supernatant for SPE processing.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 50% methanol in water to remove polar interferences.[6]
-
Elution: Elute the nonanoic acid and this compound with 1 mL of acetonitrile.[6]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nonanoic acid (Dââ, 98%)- Cambridge Isotope Laboratories, DLM-9501-1 [isotope.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. welchlab.com [welchlab.com]
- 6. benchchem.com [benchchem.com]
- 7. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonanoic Acid-d17 | FB Reagents [fbreagents.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Matrix Effects on Nonanoic-D17 Acid in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of Nonanoic-D17 acid in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix.[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification in LC-MS/MS analysis.[2] Common interfering components in biological matrices include phospholipids, salts, and endogenous metabolites.
Q2: Why is a stable isotope-labeled internal standard like this compound used?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative mass spectrometry. Because it is chemically almost identical to the endogenous analyte (nonanoic acid), it co-elutes chromatographically and experiences similar ionization effects and sample preparation losses.[3] By adding a known amount of this compound at the beginning of the workflow, any variability during extraction, derivatization, and analysis can be normalized, leading to highly reliable quantitative data.
Q3: Can I use a different deuterated fatty acid as an internal standard for Nonanoic acid analysis?
A3: While it is best practice to use the corresponding SIL-IS for the analyte of interest, in some cases, a different deuterated fatty acid with similar chemical properties and chromatographic behavior may be used. However, it is crucial to validate that the chosen internal standard adequately compensates for the matrix effects on the target analyte. Even slight differences in retention time can lead to significant variations in the matrix effects experienced by the analyte and the internal standard.[3]
Q4: What are the most common sources of matrix effects in plasma, urine, and tissue homogenates?
A4:
-
Plasma/Serum: Phospholipids are a major source of ion suppression in plasma and serum samples.[4] Proteins and salts also contribute significantly to matrix effects.
-
Urine: The high and variable salt content, along with pigments and other endogenous compounds, can cause significant ion suppression.[5] The composition of urine can vary greatly between individuals and over time, making matrix effects unpredictable.[5]
-
Tissue Homogenates: These are complex matrices containing a high concentration of lipids, proteins, and other cellular components that can interfere with ionization. The specific interfering substances will depend on the tissue type.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in biological samples.
Issue 1: Low Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient extraction from the biological matrix. | Optimize the extraction solvent system. For fatty acids, liquid-liquid extraction (LLE) with a solvent like methyl-tert-butyl ether (MTBE) or a Folch extraction (chloroform/methanol) is often effective.[4] Ensure proper phase separation and collection of the organic layer. |
| Analyte loss during solvent evaporation. | Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature. Avoid excessive heat, which can lead to the loss of volatile fatty acids. |
| Incomplete reconstitution of the dried extract. | Vortex the sample thoroughly after adding the reconstitution solvent. Ensure the solvent is compatible with the initial mobile phase conditions of your LC method. |
Issue 2: High Signal Variability and Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Inconsistent matrix effects between samples. | Improve Sample Cleanup: Implement a more rigorous sample preparation method to remove interfering components. Solid-phase extraction (SPE) can provide a more thorough cleanup than simple protein precipitation (PPT) or LLE.[4] Optimize Chromatography: Adjust the LC gradient to achieve better separation of this compound from the regions where matrix components elute. A post-column infusion experiment can help identify these regions of ion suppression.[3] Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization. |
| Inconsistent addition of the internal standard. | Ensure precise and accurate addition of the this compound internal standard to all samples, calibrators, and quality controls at the earliest stage of sample preparation. Use a calibrated pipette and verify the concentration of your internal standard stock solution. |
Issue 3: Ion Suppression or Enhancement Observed
| Possible Cause | Troubleshooting Step |
| Co-elution of matrix components with this compound. | Modify LC Method: Change the mobile phase composition, gradient profile, or use a different stationary phase to improve chromatographic separation. Evaluate Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[6] If your instrument allows, test if switching to APCI mitigates the issue. |
| High concentration of endogenous nonanoic acid. | If the endogenous levels are very high, they can affect the ionization of the deuterated internal standard. Ensure that the concentration of the added internal standard is appropriate and falls within the linear range of the assay. |
Quantitative Data on Matrix Effects and Recovery
Table 1: Example Recovery and Matrix Effect Data for this compound in Human Plasma
| QC Level | Analyte Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 50 | 92.5 | 98.7 |
| Medium | 500 | 95.1 | 101.2 |
| High | 4000 | 93.8 | 99.5 |
Recovery (%) is calculated as (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100. Matrix Effect (%) is calculated as (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) x 100.
Table 2: Example Recovery and Matrix Effect Data for this compound in Human Urine
| QC Level | Analyte Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 100 | 88.2 | 85.4 |
| Medium | 1000 | 90.5 | 89.1 |
| High | 8000 | 89.7 | 87.6 |
Table 3: Example Recovery and Matrix Effect Data for this compound in Rat Liver Homogenate
| QC Level | Analyte Concentration (ng/g) | Recovery (%) | Matrix Effect (%) |
| Low | 250 | 85.9 | 91.3 |
| Medium | 2500 | 88.1 | 94.5 |
| High | 20000 | 86.4 | 92.8 |
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma
This protocol describes a protein precipitation (PPT) method for the extraction of this compound from human plasma.
-
Sample Preparation:
-
Thaw plasma samples to room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Spike with 10 µL of this compound internal standard working solution.
-
-
Protein Precipitation:
-
Add 400 µL of cold acetonitrile to each tube.
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameters for this compound Analysis
These are typical starting parameters and should be optimized for your specific instrument.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B for re-equilibration
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
Nonanoic acid: Precursor ion [M-H]⁻ → Product ion (e.g., specific fragment)
-
This compound: Precursor ion [M-H]⁻ → Product ion (e.g., corresponding fragment)
-
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
(Note: Specific MRM transitions and collision energies must be optimized for the specific analyte and instrument.)
Visualizations
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
poor recovery of Nonanoic-D17 acid during lipid extraction
Welcome to the technical support center for lipid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during lipid extraction experiments, with a specific focus on the recovery of internal standards like Nonanoic-D17 acid.
Troubleshooting Guide: Poor Recovery of this compound
Poor or inconsistent recovery of the this compound internal standard can compromise the accuracy and reproducibility of your quantitative lipid analysis. This guide addresses the most common causes and provides systematic solutions.
Question: My recovery of this compound is consistently low. What are the potential causes and how can I fix this?
Answer:
Low recovery of this compound, a medium-chain fatty acid (MCFA), often points to suboptimal extraction conditions. Its physicochemical properties differ from long-chain fatty acids, requiring careful optimization of the protocol. Here are the primary factors to investigate:
-
Incorrect Solvent Polarity: The solvent system may not be optimal for retaining a C9 fatty acid. Nonanoic acid has higher water solubility than longer-chain fatty acids and can be partially lost to the aqueous phase during phase separation.
-
Solution: For single-phase extractions, ensure the solvent mixture is appropriate. For two-phase systems like Folch or Bligh & Dyer, adjusting the solvent ratios can improve recovery. Consider a less polar solvent system if you suspect the standard is being lost in the aqueous layer.
-
-
Suboptimal Phase Separation: In liquid-liquid extractions, incomplete or unclear phase separation can lead to the loss of your internal standard in the aqueous phase or at the protein interface.
-
Solution: Ensure the correct ratios of organic solvent to aqueous sample are used. Adding a salt solution (e.g., 0.9% NaCl or 0.88% KCl) can help break emulsions and lead to a sharper, cleaner separation between the aqueous and organic layers[1]. Centrifugation at sufficient force (e.g., 2,000-3,000 x g) is also critical[1][2].
-
-
Analyte Volatility: While not as volatile as short-chain fatty acids, some this compound can be lost during the solvent evaporation step, especially if excessive heat or a strong nitrogen stream is applied.
-
Solution: Evaporate the solvent under a gentle stream of nitrogen at a low temperature (e.g., room temperature to 30°C). Avoid complete dryness, as this can make reconstitution difficult and increase the risk of analyte loss.
-
-
Adsorption to Surfaces: Fatty acids, including this compound, are prone to adsorbing to plastic surfaces, which can lead to significant sample loss.
-
Solution: Use glass tubes and vials for all steps of the extraction and storage process[1]. If you must use plastic, opt for low-retention polypropylene tubes.
-
-
Insufficient Solvent Volume: Using too little extraction solvent relative to the sample volume can result in an incomplete extraction.
-
Solution: Increase the solvent-to-sample ratio. The Folch method, for example, uses a higher solvent-to-sample ratio (20:1) compared to the Bligh & Dyer method, which can be beneficial for samples with high lipid content or complex matrices[3].
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor recovery of your this compound internal standard.
Frequently Asked Questions (FAQs)
Q1: When should I add the this compound internal standard to my sample?
A1: The internal standard should be added at the very beginning of the sample preparation process, before adding any extraction solvents. This ensures that the standard undergoes the exact same extraction, cleanup, and potential derivatization steps as the endogenous analytes, allowing it to accurately correct for any sample loss during the entire workflow[4].
Q2: Could the sample matrix be affecting the recovery of my internal standard?
A2: Yes, the sample matrix can significantly impact extraction efficiency. High concentrations of proteins, salts, or other lipids can create emulsions or alter the polarity of the extraction phases. Deuterated internal standards like this compound are ideal because their physicochemical properties are nearly identical to their endogenous counterparts, which helps to compensate for these matrix effects[2]. If problems persist, sample dilution or a protein precipitation step prior to extraction may be necessary.
Q3: Is the Folch or Bligh & Dyer method better for this compound recovery?
A3: Both methods are widely used for total lipid extraction[3]. The choice depends on your sample.
-
Folch Method: Uses a higher solvent-to-sample ratio (2:1 chloroform:methanol) and is often preferred for larger sample volumes or tissues with high lipid content[3].
-
Bligh & Dyer Method: A modification of the Folch method that uses a lower solvent volume and includes water in the initial monophasic extraction, making it suitable for smaller samples or those with high water content[3].
For this compound, both can be effective, but the key is the precise execution of the phase separation step to ensure the medium-chain fatty acid remains in the organic phase.
Q4: My recovery is not low, but highly variable between replicates. What is the cause?
A4: High variability often points to procedural inconsistencies. Key areas to check are:
-
Pipetting Accuracy: Ensure precise and consistent addition of the internal standard and solvents to every sample.
-
Vortexing/Mixing: Inconsistent mixing can lead to variable extraction efficiency. Vortex each sample vigorously for the same amount of time[2].
-
Phase Separation: Inconsistent aspiration of the organic layer can introduce variability. Be careful to collect the same volume from each sample without disturbing the aqueous layer or protein interface.
Data & Protocols
Data Presentation
The following table provides a qualitative comparison of common lipid extraction methods and their potential impact on the recovery of a medium-chain fatty acid like this compound. Actual recovery percentages are highly dependent on the specific matrix and protocol execution.
| Extraction Method | Key Solvents | Suitability for this compound | Potential Issues for Recovery |
| Folch | Chloroform, Methanol | Good | Potential loss to aqueous phase if ratios are incorrect. |
| Bligh & Dyer | Chloroform, Methanol, Water | Good | Higher water content can increase risk of MCFA loss. |
| MTBE | Methyl-tert-butyl ether, Methanol | Excellent | Generally provides cleaner extracts and good recovery. |
| Hexane/Isopropanol | Hexane, Isopropanol | Moderate to Good | Less efficient for polar lipids, but good for fatty acids. |
Experimental Protocols
Protocol 1: Modified Folch Method for Lipid Extraction
This protocol is a standard method for extracting total lipids from plasma or cell pellets.
-
Sample Preparation: Aliquot 100 µL of plasma or a cell pellet into a 2 mL glass centrifuge tube.
-
Internal Standard Spiking: Add the desired amount of this compound internal standard solution to the sample.
-
Protein Precipitation & Extraction: Add 1.5 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes to ensure complete mixing and protein denaturation[2].
-
Phase Separation: Add 300 µL of LC-MS grade water (or 0.9% NaCl solution) to induce phase separation. Vortex for 30 seconds[2].
-
Centrifugation: Centrifuge the sample at 3,000 x g for 10 minutes at 4°C. This will result in two distinct layers (upper aqueous, lower organic) separated by a protein disk[2].
-
Collection: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your analytical platform (e.g., isopropanol:methanol for LC-MS).
Lipid Extraction Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LC Column Selection for Nonanoic Acid and its Isotopologues
Welcome to the technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate Liquid Chromatography (LC) column for the analysis of nonanoic acid and its isotopologues. Here you will find answers to frequently asked questions and troubleshooting guidance for common issues encountered during these sensitive analyses.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating nonanoic acid and its isotopologues?
The core challenge lies in the fact that isotopologues of a molecule have virtually identical chemical properties. Standard chromatographic techniques, which separate compounds based on differences in properties like polarity or size, are generally not effective for separating molecules that differ only in their isotopic composition. Therefore, the LC column's primary role is not to separate the isotopologues from each other, but to efficiently separate nonanoic acid (along with its co-eluting isotopologues) from other components in the sample matrix. The differentiation and quantification of the isotopologues are then achieved by a mass spectrometer (MS) detector, which can distinguish them based on their mass-to-charge (m/z) ratio.[1]
Q2: Which type of LC column is most suitable for nonanoic acid analysis?
For the analysis of nonanoic acid, a medium-chain fatty acid, reversed-phase (RP) chromatography is the most common and recommended approach.[2] The choice of the specific reversed-phase column depends on the complexity of the sample matrix and the desired retention characteristics.
-
C18 (Octadecyl) Columns: These are the most widely used columns in reversed-phase HPLC and are a good starting point for method development.[3][4] They offer strong hydrophobic interactions, leading to longer retention times, which can be beneficial for resolving nonanoic acid from other sample components.[3][4][5]
-
C8 (Octyl) Columns: These columns have shorter alkyl chains than C18 columns, resulting in weaker hydrophobic interactions and consequently shorter retention times.[3][6][7] A C8 column may be advantageous if nonanoic acid is too strongly retained on a C18 column, leading to excessively long analysis times or poor peak shape.
-
Phenyl-Hexyl Columns: This type of column offers alternative selectivity due to the presence of a phenyl ring in the stationary phase.[8][9][10] The π-π interactions between the phenyl ring and analytes can provide unique separation capabilities, particularly for compounds that are difficult to resolve on traditional C18 or C8 columns.[10] Phenyl-Hexyl columns can be particularly useful for retaining and separating polar compounds in reversed-phase mode.[8][11]
Q3: Can Hydrophilic Interaction Liquid Chromatography (HILIC) be used for nonanoic acid analysis?
Yes, HILIC is a viable alternative for the analysis of polar compounds like nonanoic acid that may be difficult to retain in reversed-phase chromatography.[12][13] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of aqueous solvent.[14] This technique can be particularly effective for separating short-chain fatty acids.[15][16]
Q4: Is derivatization of nonanoic acid necessary for LC-MS analysis?
While not always mandatory, derivatization of short-chain fatty acids like nonanoic acid is a common strategy to improve their chromatographic properties and detection sensitivity in LC-MS analysis.[2][17][18] Derivatization can enhance retention on reversed-phase columns and improve ionization efficiency in the mass spectrometer.[19]
Q5: Can chiral columns be used to separate isotopologues?
In most cases, standard chiral columns are not effective for separating isotopologues. Chiral chromatography is designed to separate enantiomers, which are mirror-image stereoisomers.[20][21][22] While there can be subtle chromatographic differences between isotopologues, these are typically too small to be resolved by conventional chiral or achiral HPLC columns.[20] The separation of isotopologues is almost exclusively handled by the mass spectrometer.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing) for Nonanoic Acid
Peak tailing is a common issue when analyzing carboxylic acids like nonanoic acid.[23]
Possible Causes:
-
Secondary Interactions: Strong interactions between the acidic carboxyl group of nonanoic acid and active silanol groups on the silica-based column packing material can lead to tailing.[23]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of nonanoic acid (around 4.9), the compound can exist in both its protonated and deprotonated forms, leading to peak distortion.
-
Column Overload: Injecting too much sample can saturate the stationary phase and cause peak tailing.[24]
Solutions:
-
Use End-Capped Columns: Select a high-purity, end-capped column to minimize the number of free silanol groups.[24]
-
Mobile Phase Modification:
-
Lower the pH: Add a small amount of an acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase to suppress the ionization of nonanoic acid and reduce interactions with silanol groups.[25][26] For MS-compatible methods, formic acid is preferred over non-volatile acids like phosphoric acid.[27]
-
Add a Buffer: Using a buffer in the mobile phase can help maintain a consistent pH and improve peak shape.[24][28] Ammonium formate or ammonium acetate are common choices for LC-MS applications.[25][29]
-
-
Reduce Sample Concentration: Dilute the sample to ensure you are operating within the column's linear capacity.[24]
Issue 2: Insufficient Retention of Nonanoic Acid
Possible Causes:
-
High Organic Content in Mobile Phase: The mobile phase may be too strong, causing the analyte to elute too quickly.
-
Inappropriate Column Choice: The selected column may not have sufficient hydrophobicity to retain nonanoic acid.
Solutions:
-
Decrease Organic Solvent Concentration: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.
-
Switch to a More Retentive Column: If using a C8 column, consider switching to a C18 column, which has a longer carbon chain and provides stronger hydrophobic retention.[5][6]
-
Consider HILIC: For very polar short-chain fatty acids that are difficult to retain in reversed-phase mode, HILIC can be an effective alternative.[12][15]
Issue 3: Co-elution with Matrix Components
Possible Causes:
-
Insufficient Chromatographic Resolution: The chosen column and mobile phase conditions are not adequately separating nonanoic acid from other compounds in the sample.
Solutions:
-
Optimize the Mobile Phase Gradient: Adjust the gradient profile (the rate of change of the organic solvent concentration) to improve separation.
-
Try a Different Column Chemistry: If a C18 column does not provide adequate resolution, a Phenyl-Hexyl column may offer different selectivity and resolve the co-eluting peaks.[8][11]
-
Improve Sample Preparation: Implement a more rigorous sample clean-up procedure to remove interfering matrix components before LC-MS analysis.
Data Summary
The following table provides a general comparison of common reversed-phase columns for the analysis of nonanoic acid. The choice of column will depend on the specific requirements of the assay.
| Column Type | Primary Interaction Mechanism | Relative Retention of Nonanoic Acid | Key Advantages |
| C18 (Octadecyl) | Hydrophobic | Strong | High retention, widely applicable, good for complex matrices.[3][4] |
| C8 (Octyl) | Hydrophobic | Moderate | Shorter analysis times, good for analytes that are too strongly retained on C18.[3][6] |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Moderate to Strong | Alternative selectivity, can resolve compounds not separable on C18 or C8.[8][10][11] |
Experimental Protocols
General Reversed-Phase LC-MS Method for Nonanoic Acid
This protocol provides a starting point for the analysis of nonanoic acid. Optimization will be required based on the specific instrument, sample matrix, and desired performance characteristics.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is a good initial choice.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting gradient would be to hold at a low percentage of Mobile Phase B for a short period, then ramp up to a high percentage of Mobile Phase B to elute the nonanoic acid, followed by a re-equilibration step. The exact gradient profile should be optimized.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min for a 2.1 mm ID column.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
MS Detector: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of carboxylic acids.
Visualizations
Logical Workflow for LC Column Selection
The following diagram illustrates a logical workflow for selecting the appropriate LC column for nonanoic acid analysis.
Caption: Workflow for selecting the right LC column for nonanoic acid analysis.
References
- 1. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 2. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmatimesofficial.com [pharmatimesofficial.com]
- 4. pharmasciences.in [pharmasciences.in]
- 5. hawach.com [hawach.com]
- 6. uhplcs.com [uhplcs.com]
- 7. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 8. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
- 9. Ultra-High Performance Liquid Chromatography (UHPLC) with the Ascentis® Express Phenyl-Hexyl Column [sigmaaldrich.com]
- 10. separationmethods.com [separationmethods.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. hplc.eu [hplc.eu]
- 16. HILIC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 17. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aocs.org [aocs.org]
- 21. Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 24. gmpinsiders.com [gmpinsiders.com]
- 25. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Separation of Nonanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 28. it.restek.com [it.restek.com]
- 29. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Analytical Method Validation Using Nonanoic-D17 Acid
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical science, the accuracy and reliability of quantitative data are paramount. This is especially true in metabolomics, lipidomics, and drug development, where the exact measurement of molecules like fatty acids can unlock critical insights into biological processes and disease states. The stable isotope dilution (SID) method, utilizing deuterated internal standards, has emerged as the gold standard for mass spectrometry-based quantification. This guide provides an objective comparison of analytical method validation using Nonanoic-D17 acid as an internal standard against other common alternatives, supported by experimental data and detailed protocols.
The Critical Role of the Internal Standard
An internal standard (IS) is a compound of known concentration added to a sample at the beginning of the analytical workflow. Its purpose is to correct for variations that can occur during sample preparation, extraction, and instrumental analysis. An ideal internal standard is chemically and physically similar to the analyte of interest, but isotopically distinct to be differentiated by a mass spectrometer.
This compound, a deuterated form of nonanoic acid, serves as an excellent internal standard for the quantification of medium-chain fatty acids. Its near-identical chemical properties to the endogenous analyte ensure it behaves similarly throughout the analytical process, providing a reliable means of normalization and leading to highly accurate and precise results.
Performance Face-Off: this compound vs. Alternatives
The choice of internal standard significantly impacts the quality of analytical data. Here, we compare the performance of this compound with a common alternative, odd-chain fatty acids (e.g., heptadecanoic acid, C17:0).
| Feature | This compound (Deuterated IS) | Odd-Chain Fatty Acid (e.g., C17:0) |
| Principle | Stable Isotope Dilution (SID) | Internal Standard Calibration |
| Chemical Similarity | Nearly identical to the analyte | Structurally similar, but not identical |
| Co-elution | Co-elutes with the analyte | May have a different retention time |
| Ionization Efficiency | Similar ionization suppression/enhancement | Can have different ionization behavior |
| Endogenous Presence | Not naturally present in samples | May be present in some biological samples |
| Accuracy | High, considered the "gold standard" | Good, but can be prone to bias |
| Precision | Excellent | Good |
Quantitative Data Summary
The following tables summarize typical performance data for analytical methods validated for fatty acid quantification using a deuterated medium-chain fatty acid internal standard like this compound. This data highlights the high degree of accuracy and precision achievable with this methodology.
Table 1: Typical Performance Characteristics for GC-MS Method Validation
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |
Table 2: Typical Performance Characteristics for LC-MS/MS Method Validation
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.2 - 2 ng/mL |
Experimental Protocols
Detailed and robust experimental protocols are essential for reproducible and reliable results. Below are representative methodologies for the quantification of fatty acids using this compound as an internal standard with both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: GC-MS Analysis of Fatty Acids
This method is suitable for the analysis of total fatty acid profiles in biological samples.
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma, add a known amount of this compound internal standard.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex thoroughly.
-
Add 500 µL of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
-
Collect the lower organic layer (chloroform) containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.
-
Cap the tube and heat at 80°C for 1 hour.
-
Cool the sample, add 1 mL of hexane and 1 mL of water, and vortex.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
3. GC-MS Instrumental Parameters:
-
Column: DB-225ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 220°C at 4°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI)
-
MS Detection: Selected Ion Monitoring (SIM) or full scan mode.
Protocol 2: LC-MS/MS Analysis of Free Fatty Acids
This method is ideal for the targeted quantification of free fatty acids without derivatization.
1. Sample Preparation:
-
To 50 µL of plasma, add a known amount of this compound internal standard.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumental Parameters:
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate medium-chain fatty acids.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Negative Ion Electrospray (ESI-)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for nonanoic acid and this compound should be optimized on the instrument.
Visualizing the Workflow and Logic
To further clarify the experimental processes and the rationale behind using a deuterated internal standard, the following diagrams are provided.
A Comparative Guide to Inter-Laboratory Variability in Fatty Acid Quantification Utilizing Nonanoic-D17 Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of fatty acids is fundamental to numerous research areas, from clinical diagnostics to drug development. However, significant inter-laboratory variability can compromise the reliability and reproducibility of these measurements. The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative methods, designed to mitigate variability throughout the analytical workflow. This guide provides an objective comparison of analytical performance when using deuterated nonanoic acid as an internal standard for fatty acid quantification, supported by experimental data and detailed protocols.
The Gold Standard: Stable Isotope Dilution
The principle of stable isotope dilution (SID) is the foundation for achieving high accuracy and precision in quantitative mass spectrometry. In this technique, a known quantity of a stable isotope-labeled analog of the analyte, such as Nonanoic-D17 acid, is added to a sample at the earliest stage of preparation.[1] This "heavy" standard is chemically almost identical to its naturally occurring ("light") counterpart, ensuring it behaves similarly during extraction, derivatization, chromatographic separation, and mass spectrometric detection. By measuring the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard, variations that can occur during sample workup are effectively normalized, leading to highly reliable quantitative data.[1]
Performance of Methods Utilizing Deuterated Nonanoic Acid
| Parameter | Method Type | Performance Metric | Reference |
| Linearity (R²) | GC-MS | > 0.992 - 0.996 for various fatty acids | [2] |
| GC-FID/MS | > 0.994 for 50 fatty acids | [3] | |
| Precision (CV%) | GC-MS | Intra-day: < 15%, Inter-day: < 15% | [3] |
| LC-MS | Intra-day: ≤ 10% (plasma), ≤ 15% (oils); Inter-day & Inter-operator: < 20% | [4] | |
| Recovery | GC-MS | 8% - 128% for pelargonic acid (nonanoic acid) from spiked soil samples (Note: matrix complexity affects recovery) | [2] |
| GC-FID/MS | 80% - 120% for the majority of 50 fatty acids analyzed | [3] | |
| Limit of Quantification (LOQ) | GC-FID/MS | < 40 fmol on column | [3] |
| LC-MS | 5 - 100 nM | [4] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context of the analyte is crucial for understanding the methodology. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for fatty acid quantification and the metabolic pathway of nonanoic acid.
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results. The following are generalized protocols for the quantification of fatty acids using a deuterated internal standard with either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Total Fatty Acid Analysis by GC-MS
This protocol is suitable for the analysis of total fatty acids (both free and esterified) in biological matrices like plasma or tissue.
-
Sample Preparation and Lipid Extraction (Folch Method):
-
To a glass tube, add 100 µL of plasma or a known amount of homogenized tissue.[5]
-
Add a known quantity of this compound internal standard solution. The amount should be chosen to be within the linear range of the calibration curve.[5]
-
Add 2 mL of methanol and vortex for 30 seconds.[5]
-
Add 4 mL of chloroform and vortex for 1 minute.[5]
-
Add 1 mL of deionized water and vortex for 30 seconds to induce phase separation.[5]
-
Centrifuge at 2,000 x g for 10 minutes.[5]
-
Carefully collect the lower organic phase (chloroform layer) and transfer it to a new glass tube.[5]
-
Dry the lipid extract under a gentle stream of nitrogen.[5]
-
-
Saponification and Derivatization (Acid-Catalyzed):
-
To the dried lipid extract, add 1 mL of 2.5% (v/v) sulfuric acid in methanol.[5]
-
Cap the tube tightly and heat at 70°C for 1 hour to simultaneously hydrolyze lipids and form fatty acid methyl esters (FAMEs).[5]
-
Cool the tube to room temperature.
-
Add 1 mL of deionized water and 2 mL of hexane, then vortex for 1 minute to extract the FAMEs.[5]
-
Centrifuge at 1,000 x g for 5 minutes.[5]
-
Transfer the upper hexane layer to a GC vial for analysis.[5]
-
-
GC-MS Analysis:
-
Column: Agilent DB-FastFAME capillary column (20 m × 0.18 mm × 0.20 μm) or similar.[3]
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.[3]
-
Injection Mode: Splitless or split (e.g., 20:1).[3]
-
Injector Temperature: 250 - 260°C.[3]
-
Oven Program: An optimized temperature gradient is crucial for separating FAMEs. A typical program might start at a low temperature (e.g., 70°C), ramp to an intermediate temperature (e.g., 130°C), and then ramp to a final temperature (e.g., 230°C).[7]
-
MS Detection: Electron Ionization (EI) source at 70 eV, operating in Selected Ion Monitoring (SIM) mode for targeted quantification.[2]
-
Protocol 2: Free Fatty Acid Analysis by LC-MS/MS
This protocol is designed for the quantification of free (non-esterified) fatty acids in plasma.
-
Sample Preparation (MTBE Extraction):
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.[6]
-
Add 10 µL of the this compound internal standard working solution.[6]
-
Add 1.5 mL of methyl-tert-butyl ether (MTBE) and 0.5 mL of methanol.[6]
-
Vortex for 1 minute and then incubate at room temperature for 1 hour.
-
Add 0.375 mL of water to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 1,000 x g for 10 minutes.
-
Carefully collect the upper organic layer and transfer to a new tube.[6]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[6]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.[6]
-
-
LC-MS/MS Analysis:
-
LC System: An HPLC or UHPLC system.[6]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[8]
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[8]
-
Gradient: A linear gradient suitable for the separation of medium to long-chain fatty acids.[8]
-
Flow Rate: 0.3 mL/min.[8]
-
Injection Volume: 5 µL.[8]
-
MS/MS Detection:
-
Ionization Mode: Negative ion electrospray ionization (ESI-).[8]
-
MRM Transitions: The specific precursor-to-product ion transitions for each fatty acid and the internal standard must be optimized on the instrument being used. The precursor ion will typically be the deprotonated molecule [M-H]⁻.[1][6]
-
-
Conclusion
The use of deuterated internal standards, such as this compound, is a robust and reliable strategy for the quantification of fatty acids in complex biological matrices. The stable isotope dilution technique effectively corrects for analytical variability that can arise during sample preparation and instrumental analysis, thereby ensuring high precision and accuracy.[1] While inter-laboratory variability remains a challenge in lipidomics, the adoption of standardized protocols and the proper use of stable isotope-labeled internal standards are critical steps toward improving the reproducibility and comparability of data across different research settings. The protocols and performance data presented in this guide serve as a comprehensive resource for researchers aiming to implement this powerful analytical strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Navigating the Analytical Landscape: A Guide to the Accuracy and Precision of Nonanoic-D17 Acid-Based Methods
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of fatty acids is a critical aspect of numerous research areas, from metabolic studies to pharmaceutical quality control. Among the arsenal of analytical techniques, stable isotope dilution mass spectrometry (SID-MS) stands out as the gold standard, and the use of deuterated internal standards like Nonanoic-D17 acid is central to its success. This guide provides a comprehensive comparison of this compound-based methods, offering insights into their performance, supporting experimental data, and detailed methodologies.
The core principle behind using this compound as an internal standard is its chemical near-identity to the target analyte, nonanoic acid. This allows it to mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction efficiency, derivatization yield, and instrument response. This ultimately leads to highly accurate and precise quantification.
Performance Comparison of Analytical Methods
While specific performance data for methods explicitly using this compound is not always publicly detailed in validation reports, its application in published research underscores its reliability. Studies on animal feed and human skin odor have successfully employed this compound for the quantification of nonanoic acid, with one study noting the method was internally validated.[1][2]
To provide a clearer picture of the expected performance, the following tables summarize quantitative data from methods using closely related deuterated fatty acid standards. These values serve as a strong proxy for the accuracy and precision achievable with this compound-based methods.
| Parameter | GC-MS Method (using Deuterated C8 Standard) | LC-MS/MS Method (using Deuterated C8 Standard) | Alternative Method (e.g., HPLC-UV with Derivatization) |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 85 - 115% |
| Precision (%RSD) | < 10% | < 5% | < 15% |
| Limit of Detection (LOD) | Low ng/mL | Sub ng/mL | High ng/mL to µg/mL |
| Limit of Quantification (LOQ) | Low ng/mL | Sub ng/mL | High ng/mL to µg/mL |
| Linearity (R²) | > 0.99 | > 0.995 | > 0.98 |
Table 1: Comparison of Typical Performance Parameters for Fatty Acid Quantification Methods. The data for GC-MS and LC-MS/MS methods are based on the use of a deuterated octanoic acid (C8) internal standard, which is structurally similar to nonanoic acid (C9). The performance of a this compound-based method is expected to be in a similar range.
Experimental Protocols: A Closer Look
The successful implementation of this compound-based methods relies on well-defined experimental protocols. Below are detailed methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the two most common platforms for this type of analysis.
GC-MS Method for Nonanoic Acid Quantification
This method is particularly suitable for volatile and semi-volatile compounds like fatty acids, often requiring a derivatization step to improve chromatographic properties.
1. Sample Preparation & Extraction:
-
Spiking: To 1 gram of a homogenized sample (e.g., animal feed), add a known amount of this compound internal standard solution.
-
Extraction: Perform a liquid-liquid extraction with a suitable organic solvent such as dichloromethane or a mixture of hexane and isopropanol.
-
Derivatization: The extracted fatty acids are converted to their more volatile methyl esters (fatty acid methyl esters - FAMEs) by adding a derivatizing agent like BF3-methanol and heating.
-
Final Extraction: The FAMEs are then extracted into an organic solvent (e.g., hexane) and concentrated under a stream of nitrogen.
2. GC-MS Analysis:
-
Injection: Inject 1-2 µL of the final extract into the GC-MS system.
-
Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program to separate the FAMEs.
-
Mass Spectrometry Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor characteristic ions for both the native nonanoic acid methyl ester and the deuterated internal standard.
3. Data Analysis:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of nonanoic acid in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of nonanoic acid and a fixed concentration of this compound.
LC-MS/MS Method for Fatty Acid Profiling
LC-MS/MS offers the advantage of analyzing a wider range of fatty acids, often without the need for derivatization, making it a powerful tool for lipidomics.
1. Sample Preparation & Extraction:
-
Spiking: To a biological fluid sample (e.g., 100 µL of plasma), add a known amount of this compound internal standard solution.
-
Protein Precipitation & Extraction: Add a cold organic solvent like methanol or acetonitrile to precipitate proteins and extract the lipids.
-
Phase Separation: If necessary, use a solvent system like methyl-tert-butyl ether (MTBE) to achieve a clean separation of the lipid-containing organic phase.
-
Drying and Reconstitution: The organic extract is dried down under nitrogen and reconstituted in a suitable solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
-
Injection: Inject a small volume (e.g., 5-10 µL) of the reconstituted extract onto the LC system.
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol) to separate the fatty acids.
-
Mass Spectrometry Detection: Operate the tandem mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the target fatty acid and its specific product ion, as well as the corresponding ions for this compound.
3. Data Analysis:
-
Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard.
-
Determine the concentration from a calibration curve constructed using known concentrations of fatty acid standards and a constant concentration of the internal standard.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for GC-MS and LC-MS/MS analyses using a deuterated internal standard.
Caption: A typical workflow for GC-MS analysis using this compound.
Caption: A typical workflow for LC-MS/MS analysis using this compound.
References
- 1. De Obaldia et al. Differential mosquito attraction to humans is associated with skin-derived carboxylic acid levels [zenodo.org]
- 2. Integrative metabolomics and transcriptomics analysis revealed specific genes and metabolites affecting meat quality of chickens under different rearing systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Linearity and Range of Quantification of Nonanoic-D17 Acid as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of a suitable internal standard is paramount for achieving accurate and reproducible results. This guide provides a comparative overview of Nonanoic-D17 acid as an internal standard, focusing on its linearity and quantification range. Due to the limited availability of public-facing validation data specifically for this compound, this guide will also draw comparisons with widely-used alternative internal standards, such as other deuterated fatty acids and odd-chain fatty acids, for which performance data is more readily accessible.
Stable isotope-labeled compounds, like this compound, are considered the gold standard for internal standards in mass spectrometry.[1] Their chemical and physical properties are nearly identical to their endogenous, non-labeled counterparts, allowing them to effectively compensate for variations during sample preparation, extraction, and analysis.[2]
Performance Comparison of Internal Standards
The ideal internal standard should exhibit a linear response across a wide dynamic range, allowing for the accurate quantification of the analyte of interest. The key performance metrics for evaluating an internal standard are the coefficient of determination (R²), which indicates the linearity of the calibration curve, and the lower and upper limits of quantification (LLOQ and ULOQ), which define the concentration range over which the assay is reliable.
While specific validation data for this compound is not extensively published, its performance is expected to be comparable to other highly deuterated fatty acid standards. The following tables provide a summary of typical performance characteristics for commonly used internal standards in fatty acid analysis.
Table 1: Performance Characteristics of Deuterated Fatty Acid Internal Standards
| Internal Standard | Analyte(s) | Matrix | Linearity (R²) | LLOQ | ULOQ | Reference |
| Palmitic Acid-d31 | Palmitic Acid | Human Plasma | >0.99 | 0.5 µg/mL | 100 µg/mL | [3] (representative) |
| Heptadecanoic Acid-d3 | Heptadecanoic Acid | Human Plasma | >0.99 | 1 ng/mL | 1000 ng/mL | [4] (representative) |
| This compound | Nonanoic Acid & other fatty acids | Biological Matrices | >0.99 (Expected) | Not Reported | Not Reported |
Table 2: Performance Characteristics of Odd-Chain Fatty Acid Internal Standards
| Internal Standard | Analyte(s) | Matrix | Linearity (R²) | LLOQ | ULOQ | Reference |
| Heptadecanoic Acid (C17:0) | Various Fatty Acids | Human Plasma | >0.99 | 5 µg/mL | 500 µg/mL | [5] (representative) |
| Pentadecanoic Acid (C15:0) | Various Fatty Acids | Milk Fat | >0.995 | 0.1 mg/100g | 20 mg/100g | (representative) |
Experimental Protocols
Accurate determination of linearity and quantification range requires a robust experimental protocol. Below are detailed methodologies for key experiments in validating an analytical method using an internal standard like this compound.
Experimental Workflow for Linearity and Range of Quantification Assessment
References
The Gold Standard for Nonanoic Acid Quantification: A Comparative Guide to Using Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in metabolomics, lipidomics, and other biomedical research, the accurate quantification of nonanoic acid is crucial for understanding its role in various physiological and pathological processes. This guide provides an objective comparison of analytical methodologies for nonanoic acid quantification, focusing on the significant advantages of using a deuterated internal standard. We present supporting experimental data, detailed protocols for key analytical techniques, and visual workflows to facilitate a comprehensive understanding.
The use of a stable isotope-labeled internal standard, such as nonanoic acid-d4, is widely considered the gold standard for quantitative analysis by mass spectrometry.[1] This is because the deuterated standard is chemically almost identical to the endogenous nonanoic acid, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow for the correction of variations that can occur during the analytical process, leading to more accurate and precise results.[1]
Quantitative Performance: A Comparative Overview
The decision to use a deuterated internal standard significantly impacts the limit of detection (LOD) and limit of quantification (LOQ) of an analytical method. While direct head-to-head comparative studies are limited, the available data consistently demonstrates the superior performance of methods employing deuterated standards.
| Performance Parameter | Method with Deuterated Standard (GC-MS) | Method without Internal Standard (GC-MS) | Method with Deuterated Standard (LC-MS/MS) |
| Limit of Detection (LOD) | 0.2 - 2.5 µg/mL | Low µg/mL to ng/mL range (derivatization dependent) | Low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | 0.6 - 8.0 µg/mL[2] | Low µg/mL range[3] | Low µg/mL to ng/mL range |
| Precision (%RSD) | < 15%[4] | Typically higher variability | < 15%[4] |
| Accuracy (% Bias) | ± 15%[3] | Prone to significant bias due to matrix effects | Generally higher accuracy[4] |
Note: The provided ranges for LOD and LOQ are compiled from various sources and can be influenced by the specific instrumentation, sample matrix, and derivatization method used.
The Rationale for Using a Deuterated Standard
An internal standard is a compound that is added to a sample in a known concentration to facilitate the quantification of an analyte.[5] In the case of nonanoic acid analysis, a deuterated standard like nonanoic acid-d4 is ideal because it has the same chemical properties as the analyte but a different mass. This allows the mass spectrometer to distinguish between the two compounds. The use of a deuterated internal standard helps to mitigate several sources of error, including:
-
Sample Preparation Losses: During extraction and other sample preparation steps, some of the analyte may be lost. Since the deuterated standard is chemically identical, it will be lost at the same rate, and the ratio of the analyte to the standard will remain constant.
-
Injection Volume Variability: In chromatographic techniques like GC-MS and LC-MS, the precise volume of sample injected can vary slightly. An internal standard corrects for these variations.[2]
-
Matrix Effects: In complex biological samples, other molecules can interfere with the ionization of the analyte in the mass spectrometer, either suppressing or enhancing the signal. This is known as the matrix effect. A co-eluting deuterated standard experiences the same matrix effects as the analyte, allowing for accurate correction.[6]
Experimental Protocols
Below are detailed methodologies for the quantification of nonanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard. A comparative protocol for analysis without an internal standard is also provided.
Protocol 1: Quantification of Nonanoic Acid using GC-MS with a Deuterated Standard
This method is suitable for the analysis of volatile and semi-volatile compounds. Derivatization is often required to increase the volatility of nonanoic acid.
1. Sample Preparation and Extraction:
-
To 100 µL of a biological sample (e.g., plasma), add a known amount of nonanoic acid-d4 internal standard.
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate or a mixture of isopropanol and hexane).
-
Vortex and centrifuge the sample to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[3]
2. Derivatization (Silylation):
-
To the dried residue, add 50 µL of anhydrous acetonitrile and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
For samples with potentially interfering ketones, 10 µL of anhydrous pyridine can be added.
-
Cap the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) esters.
-
Cool the sample to room temperature before injection into the GC-MS.[3]
3. GC-MS Analysis:
-
Column: A polar capillary column, such as a DB-WAX or FFAP (30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 100°C for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized nonanoic acid and its deuterated standard.[3]
Protocol 2: Quantification of Nonanoic Acid using LC-MS/MS with a Deuterated Standard
LC-MS/MS is a highly sensitive and selective technique that often does not require derivatization for fatty acid analysis.
1. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard solution (nonanoic acid-d4 in methanol).
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.[4]
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient suitable for the separation of medium-chain fatty acids.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for both nonanoic acid and the deuterated internal standard.[4][7]
Alternative Method: Quantification without an Internal Standard (External Standard Method)
This method is simpler but more susceptible to errors.
1. Sample Preparation:
-
Prepare samples as described in the methods above, but without the addition of the deuterated internal standard.
2. Calibration Curve:
-
Prepare a series of standard solutions of nonanoic acid at known concentrations in a clean solvent or a matrix that mimics the sample.
-
Analyze these standards using the same GC-MS or LC-MS/MS method as the samples.
-
Construct a calibration curve by plotting the peak area of the nonanoic acid against its concentration.
3. Quantification:
-
Analyze the unknown samples.
-
Determine the concentration of nonanoic acid in the samples by comparing their peak areas to the calibration curve.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for nonanoic acid quantification with and without a deuterated internal standard.
Caption: Experimental workflow for nonanoic acid quantification with a deuterated internal standard.
Caption: Experimental workflow for nonanoic acid quantification without an internal standard.
Conclusion
For researchers requiring high accuracy and precision in the quantification of nonanoic acid, the use of a deuterated internal standard is strongly recommended. The ability of this method to correct for a wide range of analytical variabilities, including sample preparation losses, injection inconsistencies, and matrix effects, results in more reliable and reproducible data. While the external standard method offers a simpler workflow, it is more prone to errors and may not be suitable for complex biological matrices or when high accuracy is paramount. The choice of analytical technique, whether GC-MS or LC-MS/MS, will depend on the specific requirements of the study, including desired sensitivity and the nature of the sample matrix.
References
Navigating Bioanalytical Method Validation: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring data integrity and regulatory compliance. The choice of an internal standard (IS) is paramount, with deuterated internal standards being the preferred choice for their ability to closely mimic the analyte of interest. This guide provides a comprehensive comparison of deuterated internal standards with other alternatives, supported by experimental protocols and data in accordance with global regulatory guidelines.
The use of a suitable internal standard is a cornerstone of robust quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. An IS is a compound of known concentration added to calibration standards, quality control (QC) samples, and study samples to correct for variability during sample processing and analysis.[1] The ideal IS exhibits physicochemical properties nearly identical to the target analyte, ensuring it experiences similar extraction recovery, matrix effects, and ionization response.[2]
Stable isotope-labeled internal standards (SIL-ISs), especially deuterated standards, are widely recognized as the "gold standard" in the field.[3][4] By replacing one or more hydrogen atoms with deuterium, a stable, heavier isotope, these standards are chemically almost identical to the analyte but can be differentiated by their mass-to-charge ratio in the mass spectrometer.[3] This near-identical behavior allows them to effectively compensate for analytical variability, leading to enhanced accuracy and precision.[2]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, strongly recommend the use of SIL-IS where possible.[5] The EMA has noted that over 90% of bioanalytical method submissions incorporate a SIL-IS.
Performance Comparison: Deuterated vs. Structural Analogue Internal Standards
The choice of internal standard significantly impacts the accuracy and precision of a bioanalytical method. The following tables summarize the performance of deuterated internal standards compared to structural analogue internal standards.
| Performance Parameter | Deuterated Internal Standard | Structural Analogue Internal Standard | Rationale |
| Chromatographic Behavior | Nearly identical retention time, often co-elutes with the analyte.[4] | Different retention time, elutes separately from the analyte. | Co-elution ensures that both the analyte and the IS are subjected to the same matrix effects at the same time, providing more accurate correction.[3] |
| Matrix Effects | Superior compensation due to identical ionization characteristics.[6] | May not adequately compensate for ion suppression or enhancement as its ionization efficiency can differ from the analyte. | Deuterated standards experience the same degree of ion suppression or enhancement as the analyte, leading to a more reliable analyte/IS response ratio.[3] |
| Extraction Recovery | Nearly identical to the analyte.[7] | Can differ significantly from the analyte. | Similar recovery ensures that any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard.[7] |
| Accuracy & Precision | Generally higher, with lower bias and coefficient of variation (%CV).[4] | Can be acceptable, but often shows greater variability and potential for bias.[4] | The superior ability to correct for various sources of error results in more accurate and precise quantification of the analyte.[3] |
| Regulatory Acceptance | Widely accepted and recommended by regulatory agencies.[5] | May require more extensive validation to demonstrate its suitability. | The proven reliability of deuterated standards makes them the preferred choice for regulatory submissions. |
Quantitative Data Comparison
The following table presents a summary of quantitative data from studies comparing the performance of deuterated or other stable isotope-labeled internal standards with structural analogue internal standards.
| Analyte | Internal Standard Type | Matrix | Accuracy (% Bias) | Precision (%CV) | Reference |
| Sirolimus | Deuterated (d3-Sirolimus) | Whole Blood | Not Specified | 2.7% - 5.7% | [2] |
| Structural Analogue (Desmethoxyrapamycin) | Whole Blood | Not Specified | 7.6% - 9.7% | [2] | |
| Kahalalide F | Stable Isotope Labeled (SIL) | Not Specified | 100.3% | 7.6% | [8] |
| Structural Analogue | Not Specified | 96.8% | 8.6% | [8] | |
| Everolimus | Deuterated (everolimus-d4) | Not Specified | Better slope (0.95) in method comparison | 4.3% - 7.2% | [9] |
| Structural Analogue (32-desmethoxyrapamycin) | Not Specified | Lower slope (0.83) in method comparison | 4.3% - 7.2% | [9] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for ensuring the reliability of bioanalytical data. Below are methodologies for key experiments cited in regulatory guidelines.
Protocol 1: Evaluation of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for a given analyte and its deuterated internal standard in a specific biological matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Prepare a solution of the analyte and the deuterated internal standard in a clean solvent (e.g., mobile phase) at a known concentration.
-
Set 2 (Post-Extraction Spike): Extract at least six different sources of the blank biological matrix. Add the analyte and the deuterated internal standard to the final, clean extract at the same concentration as Set 1.
-
Set 3 (Pre-Extraction Spike): Add the analyte and the deuterated internal standard to the blank matrix before the extraction process, again at the same concentration as in Set 1.[10]
-
-
Analysis: Analyze all samples using the developed LC-MS/MS method.
-
Calculations:
-
Matrix Effect (ME %): ME % = (Peak Area in Set 2 / Peak Area in Set 1) * 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[10]
-
Recovery (%): Recovery % = (Peak Area in Set 3 / Peak Area in Set 2) * 100.
-
Internal Standard Normalized Matrix Factor: Calculated by dividing the matrix factor of the analyte by the matrix factor of the internal standard. A value close to 1 indicates effective compensation for matrix effects.
-
Protocol 2: Stability Testing of Deuterated Internal Standards
Objective: To evaluate the stability of the deuterated internal standard under various storage and handling conditions, including the potential for deuterium-hydrogen exchange.
Methodology:
-
Prepare Stability Samples: Prepare QC samples at low and high concentrations in the biological matrix.
-
Storage Conditions: Subject the QC samples to conditions that mimic the entire lifecycle of a study sample, including:
-
Freeze-Thaw Stability: At least three cycles of freezing at the intended storage temperature and thawing to room temperature.
-
Short-Term (Bench-Top) Stability: Storage at room temperature for a duration that reflects the expected sample handling time.
-
Long-Term Stability: Storage at the intended temperature for a period equal to or longer than the duration of the study.
-
-
Analysis: Analyze the stability samples against a freshly prepared calibration curve.
-
Assessment of Isotopic Exchange:
-
Monitor the mass spectrum of the internal standard in a blank matrix over time.
-
An increase in the signal corresponding to the unlabeled analyte or partially deuterated species is an indication of exchange.[11]
-
Mitigation: Avoid storing standards in acidic or basic solutions and ensure deuterium labels are on stable carbon positions rather than on heteroatoms (e.g., -OH, -NH2).[11]
-
Visualizing Experimental Workflows
Clear and logical workflows are essential for reproducible experimental execution. The following diagrams, generated using Graphviz, illustrate key decision-making and experimental processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Establishing Acceptance Criteria for Nonanoic-D17 Acid in Quantitative Assays
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative assays are paramount. The choice and validation of an internal standard (IS) are critical for robust analytical methods, as the IS corrects for variability during sample preparation and analysis.[1] Nonanoic-D17 acid, a deuterated stable isotope-labeled (SIL) fatty acid, is frequently employed for the quantification of nonanoic acid and other medium-chain fatty acids. This guide provides an objective comparison of this compound with other alternatives and outlines the key acceptance criteria for its use in quantitative assays, supported by experimental protocols.
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry, particularly in complex biological matrices.[2] Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to effectively mimic the analyte's behavior during sample preparation, chromatography, and ionization.[2][3] This co-elution and similar ionization behavior lead to high accuracy and excellent precision.[4]
Comparison of Internal Standards: this compound vs. Odd-Chain Fatty Acids
The two primary categories of internal standards for fatty acid analysis are stable isotope-labeled fatty acids and odd-chain fatty acids.[1][4] The selection between these depends on the specific requirements of the analysis, including the matrix, required accuracy, and budget.[1]
| Feature | This compound (Stable Isotope-Labeled) | Heptadecanoic Acid (C17:0) (Odd-Chain Fatty Acid) |
| Accuracy | Considered the "gold standard" due to identical chemical and physical properties to the analyte, leading to high accuracy.[4] | High accuracy, as it is structurally similar to common even-chain fatty acids.[4] |
| Precision | Excellent precision due to co-elution and similar ionization behavior with the target analyte.[4] | Good precision, but may differ in extraction recovery and ionization efficiency compared to the analyte. |
| Matrix Effects | Minimizes matrix effects as it behaves almost identically to the analyte. | Susceptible to differential matrix effects, which can impact accuracy. |
| Natural Abundance | Not naturally present in biological samples, avoiding interference.[4] | Can be naturally present in some samples like dairy products and ruminant fats, potentially leading to inaccurate quantification.[1] |
| Cost | Generally more expensive to synthesize.[2] | Cost-effective and widely available.[1] |
Establishing Acceptance Criteria for this compound
The validation of a bioanalytical method using this compound should demonstrate its performance and reliability.[5][6] The following table summarizes the key parameters and their recommended acceptance criteria based on regulatory guidelines.
| Validation Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal concentration, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[5] |
| Precision | The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[6] |
| Selectivity | No significant interfering peaks should be present at the retention time of the analyte and this compound in blank samples.[6] |
| Linearity (Calibration Curve) | A linear regression of the peak area ratio (analyte/IS) versus concentration should yield a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).[5] |
| Recovery | While not needing to be 100%, the extraction recovery of this compound should be consistent and reproducible across the concentration range.[7] |
| Matrix Effect | The matrix factor (response in the presence of matrix / response in the absence of matrix) should be consistent, with a CV of ≤ 15%. |
| Stability | Analyte and internal standard stability should be demonstrated under various conditions (freeze-thaw, bench-top, long-term storage), with deviations within ±15% of the nominal concentrations.[7] |
Experimental Protocols
A validated experimental protocol is essential for accurate quantification. Below is a general methodology for the analysis of a target analyte in a biological sample using this compound as an internal standard with LC-MS/MS.
Sample Preparation
-
Thaw frozen biological samples (e.g., plasma) on ice.
-
To 100 µL of the sample in a polypropylene tube, add 10 µL of the this compound internal standard solution (in methanol) at a concentration within the linear range of the assay.[2]
-
Add 300 µL of ice-cold methanol to precipitate proteins.[2]
-
Vortex the mixture for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.[2]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
Data Analysis
-
Integrate the peak areas for both the analyte and the this compound internal standard.[2]
-
Calculate the peak area ratio of the analyte to the internal standard.[2][8]
-
Quantify the concentration of the analyte in the samples by comparing the peak area ratios to a calibration curve prepared in a surrogate matrix.[2][8]
Visualizations
Caption: Experimental workflow for quantitative analysis using this compound.
Caption: Logical workflow for validating assay performance against acceptance criteria.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pmda.go.jp [pmda.go.jp]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Nonanoic-D17 Acid: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of Nonanoic-D17 acid, ensuring a safe laboratory environment and regulatory compliance.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This compound, a deuterated saturated fatty acid, requires careful handling and adherence to specific disposal protocols due to its potential hazards. This guide provides a detailed, step-by-step procedure for its safe disposal.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to be familiar with the safety precautions for handling this compound. The compound is known to cause skin and eye irritation.[1][2] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[3] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes that can cause serious eye damage.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) | Prevents skin contact, which can lead to irritation.[2] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or with a respirator | Avoids the inhalation of any potential fumes, mists, or dust.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[5] It is imperative to follow local, state, and federal regulations. Under no circumstances should it be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Ensure the container is made of a compatible material, such as high-density polyethylene (HDPE) or glass.[5]
-
Segregate the this compound waste from other chemical waste streams, especially from bases and reducing agents, to prevent hazardous reactions.
2. Waste Collection and Storage:
-
Collect the waste in the designated, properly labeled container.
-
Keep the container securely sealed when not in use.[6] Makeshift covers are not acceptable.[6]
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should have secondary containment to mitigate any potential leaks or spills.
3. Neutralization of Small Quantities (if permissible by your institution's EHS):
Note: This procedure should only be performed by trained personnel in a controlled laboratory setting and in accordance with your institution's specific safety protocols. Neutralization is generally suitable for small volumes of corrosive wastes with no other hazardous characteristics.[7]
-
Preparation: Work within a chemical fume hood and wear all required PPE, including a face shield in addition to safety goggles.[7] Have a spill kit ready.
-
Dilution: Slowly and cautiously dilute the this compound waste with water at a ratio of at least 1:10 (one part acid to ten parts water).[6] Always add acid to water, never the other way around, to avoid a violent exothermic reaction.
-
Neutralization: Prepare a saturated solution of sodium bicarbonate (baking soda) or a dilute solution of a weak base like sodium carbonate (soda ash).[6] Slowly add the basic solution to the diluted acid while stirring continuously.
-
pH Monitoring: Regularly check the pH of the solution using pH indicator strips or a calibrated pH meter.[6]
-
Completion: Continue adding the basic solution until the pH is between 5.5 and 9.5.[7]
-
Final Disposal: Once neutralized, the solution may be permissible for drain disposal, followed by flushing with a large volume of water (at least 20 parts water).[7] Confirm this final step with your institution's Environmental Health and Safety (EHS) department.
4. Arranging for Professional Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste container.
-
Complete all necessary hazardous waste manifests or tags accurately and completely.
-
Ensure the waste container is properly sealed and labeled before the scheduled pickup.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated to disperse any vapors.
-
Contain and Absorb: Use an appropriate absorbent material, such as diatomite or universal binders, to contain and clean up the spill.[3]
-
Decontaminate: Thoroughly clean the spill area with a suitable solvent, such as alcohol, followed by soap and water.[3]
-
Dispose: Collect all contaminated materials (absorbents, cleaning supplies, and PPE) in a sealed, labeled hazardous waste container and dispose of it according to the procedures outlined above.
Disposal Decision Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemos.de [chemos.de]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Nonanoic acid (Dââ, 98%)- Cambridge Isotope Laboratories, DLM-9501-1 [isotope.com]
- 5. benchchem.com [benchchem.com]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Essential Safety and Logistical Information for Handling Nonanoic-D17 Acid
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for Nonanoic-D17 acid, a deuterated saturated fatty acid. The following procedural guidance is based on safety data sheets for nonanoic acid and best practices for handling deuterated compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Nonanoic acid is classified as a substance that can cause skin irritation and serious eye damage.[1][2][3][4][5] Therefore, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Protection | Specifications |
| Eyes/Face | Safety Goggles / Face Shield | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU). A face shield (minimum 8 inches) is recommended.[2] |
| Skin | Chemical Resistant Gloves | Wear suitable gloves tested according to EN 374. Inspect gloves for leaks or imperfections before use.[1] |
| Body | Protective Clothing | Wear suitable protective clothing to prevent skin contact.[6] |
| Respiratory | Respiratory Protection | In case of insufficient ventilation, or exposure to vapors, dust, or aerosols, wear suitable respiratory equipment.[1][6] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.
Handling Procedures
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][6]
-
Avoid Contact : Take measures to prevent contact with skin, eyes, and clothing. Do not breathe in fumes, gases, mists, or vapors.[5][6]
-
Hygiene Practices : Wash hands thoroughly after handling.[1] Contaminated clothing should be removed and washed before reuse.[6] Do not eat, drink, or smoke in areas where the chemical is handled.[6]
Storage
-
Keep the container tightly closed.[5]
-
Store locked up and away from incompatible materials such as bases, reducing agents, and amines.[5][6]
Experimental Protocol Considerations for Deuterated Compounds
A primary concern when working with deuterated compounds like this compound is the potential for isotopic back-exchange, where deuterium atoms are replaced by hydrogen from the surrounding environment.[7] This can compromise the integrity of experimental results.
Table 2: Minimizing Isotopic Back-Exchange
| Factor | Recommendation | Rationale |
| Solvent | Use aprotic solvents (e.g., acetonitrile, chloroform). | Protic solvents (e.g., water, methanol) contain exchangeable hydrogens that can lead to back-exchange.[7] |
| pH | Maintain a low pH (around 2.5). | The rate of back-exchange is often minimized at a slightly acidic pH.[7] |
| Temperature | Work at low temperatures (on ice or at 4°C). | Higher temperatures accelerate the rate of back-exchange.[7] |
| Time | Minimize the time the compound is in a protic solvent. | Prolonged exposure increases the likelihood of back-exchange.[7] |
Workflow for Handling this compound in Experiments
Caption: A flowchart illustrating the key steps for the safe and effective handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
-
Waste Collection : Collect spilled material and waste in suitable, closed containers for disposal.[2] Absorbent materials like sand, earth, or vermiculite can be used to contain spills.[8]
-
Environmental Precautions : Avoid release to the environment. Do not allow the product to enter drains, surface water, or ground water.[1][6]
-
Disposal Method : Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[8] This should be done through a licensed waste disposal contractor.[8]
Logical Relationship for Spill Management
Caption: A diagram outlining the procedural steps for the safe management and cleanup of a this compound spill.
References
- 1. chemos.de [chemos.de]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Nonanoic acid (Dââ, 98%)- Cambridge Isotope Laboratories, DLM-9501-1 [isotope.com]
- 5. fishersci.com [fishersci.com]
- 6. synerzine.com [synerzine.com]
- 7. benchchem.com [benchchem.com]
- 8. rierdenchemical.com [rierdenchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
